Product packaging for (2-Bromoethyl)benzene-D5(Cat. No.:CAS No. 35845-64-8)

(2-Bromoethyl)benzene-D5

Cat. No.: B032876
CAS No.: 35845-64-8
M. Wt: 190.09 g/mol
InChI Key: WMPPDTMATNBGJN-RALIUCGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Bromoethyl)benzene-D5, a deuterium-labeled analog of 2-phenylethyl bromide, is a high-value chemical tool primarily employed as an alkylating agent in sophisticated research applications. Its core utility lies in the five deuterium atoms substituted on the phenyl ring, which serve as a stable isotopic label. This labeling makes it an indispensable internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the precise quantification of its non-deuterated counterpart and related metabolites in complex biological matrices, thereby enabling accurate pharmacokinetic and metabolic stability studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br B032876 (2-Bromoethyl)benzene-D5 CAS No. 35845-64-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPDTMATNBGJN-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCBr)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601310072
Record name Benzene-d5, (2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35845-64-8
Record name Benzene-d5, (2-bromoethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35845-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-d5, (2-bromoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601310072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Bromoethyl)benzene-D5 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to (2-Bromoethyl)benzene-D5

This technical guide provides essential information regarding the molecular properties of this compound, a deuterated form of (2-Bromoethyl)benzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize isotopically labeled compounds.

Core Molecular Data

This compound is a stable isotope-labeled version of (2-Bromoethyl)benzene where five hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution is a critical tool in various research applications, including mass spectrometry-based quantification and metabolic studies.

The key quantitative data for this compound and its non-deuterated counterpart are summarized in the table below for direct comparison.

PropertyThis compound(2-Bromoethyl)benzene
Molecular Formula C8D5H4Br or C8H4D5Br[1][2][3]C8H9Br[4][5]
Molecular Weight 190.09 g/mol [2][3][6] or 190.092 g/mol [1]185.061 g/mol [4]
CAS Number 35845-64-8[1][2][3]103-63-9[1][4]

Logical Relationship: Isotopic Labeling

The following diagram illustrates the relationship between the standard compound and its deuterated isotopologue. The process of deuteration involves the substitution of protium (¹H) with deuterium (²H or D), leading to an increase in molecular mass without significantly altering the chemical properties.

Logical Relationship of (2-Bromoethyl)benzene and its Deuterated Analog A (2-Bromoethyl)benzene Formula: C8H9Br MW: 185.061 C Isotopic Substitution (5 x Deuterium for Hydrogen on Benzene Ring) A->C Leads to B This compound Formula: C8D5H4Br MW: 190.09 C->B Results in

Relationship between (2-Bromoethyl)benzene and its D5 variant.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are specific to the manufacturing laboratory and the intended application. These protocols are typically not available in public search results. For specific experimental methodologies, it is recommended to consult the documentation provided by the chemical supplier or relevant scientific literature detailing its use.

References

An In-depth Technical Guide to the Synthesis and Purification of (2-Bromoethyl)benzene-D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide on the synthesis and purification of (2-Bromoethyl)benzene-D5, a deuterated analogue of β-phenethyl bromide. The incorporation of deuterium isotopes into drug molecules is a critical strategy in pharmaceutical development, often used to study metabolic profiles and pharmacokinetics.[1] This document outlines a robust synthetic pathway, detailed experimental protocols, and a comprehensive purification workflow. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Overview and Synthetic Strategy

This compound is the deuterated form of (2-Bromoethyl)benzene, where the five hydrogen atoms on the phenyl ring are replaced with deuterium.[1][2] The primary synthetic route involves the bromination of the corresponding deuterated alcohol, 2-Phenylethanol-D5. This precursor can be synthesized from commercially available benzene-D6 through established methods such as Friedel-Crafts acylation followed by reduction. The subsequent conversion of the alcohol to the bromide is typically achieved by reaction with hydrogen bromide, often with the aid of a strong acid like sulfuric acid.[3]

Key Synthetic Reaction:
  • Starting Material: 2-Phenylethanol-D5

  • Reagent: Hydrogen Bromide (HBr)

  • Product: this compound

The overall synthesis and subsequent purification are critical for obtaining a high-purity product suitable for research and pharmaceutical applications.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analogue for comparison.

PropertyThis compound(2-Bromoethyl)benzene (Non-Deuterated)
CAS Number 35845-64-8[2][4][5]103-63-9[6][7]
Molecular Formula C₈H₄D₅Br[5]C₈H₉Br[7][8]
Molecular Weight 190.09 g/mol [5]185.06 g/mol [7][8]
Boiling Point Not explicitly available220-221 °C (lit.)[3][6]; 97-99 °C at 2.0 kPa[6][8]; 98 °C at 14 mmHg[3]
Density Not explicitly available1.355 g/mL at 25 °C (lit.)[3][6]
Refractive Index (n20/D) Not explicitly available1.556 (lit.)[3][6]
Reported Yields Not explicitly available (expected to be similar to non-deuterated)70%[3] to >90%[6][8]

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of the non-deuterated analogue and are directly applicable to the synthesis of this compound from 2-Phenylethanol-D5.[3][6][8]

Synthesis of this compound

This procedure details the conversion of 2-Phenylethanol-D5 to the target compound via reaction with hydrogen bromide and sulfuric acid.[3]

Materials:

  • 2-Phenylethanol-D5 (1 mole)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.5 mole)

  • 48% Hydrogen Bromide (HBr) (1.25 mole)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Steam distillation apparatus

Procedure:

  • To a round-bottom flask, add 1 mole of 2-Phenylethanol-D5.

  • Cool the flask in an ice bath and slowly add 0.5 mole of concentrated sulfuric acid with stirring.

  • Continue cooling and slowly add 1.25 mole of 48% hydrogen bromide.[3]

  • Remove the flask from the ice bath and fit it with a reflux condenser.

  • Heat the mixture to reflux and maintain for approximately 6 hours.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Set up for steam distillation and distill the mixture to separate the crude product.[3]

  • Collect the distillate in a separatory funnel. The organic layer containing crude this compound will separate from the aqueous layer.

Purification of this compound

This multi-step washing and distillation protocol is designed to remove unreacted starting materials, byproducts (such as ethers), and residual acid.[3][6]

Materials:

  • Crude this compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[3]

  • 10% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) solution[3][6]

  • Deionized Water

  • Anhydrous Calcium Chloride (CaCl₂) or Potassium Carbonate (K₂CO₃)[3][6]

  • Separatory funnel

  • Distillation apparatus with a Vigreux column

Procedure:

  • Transfer the crude organic layer from the synthesis step into a separatory funnel.

  • Acid Wash: Carefully add approximately one-fifth of the organic layer's volume of cold, concentrated sulfuric acid.[3] Shake gently, venting frequently. Allow the layers to separate and discard the lower acid layer. Repeat this wash once more. This step is crucial for removing ether byproducts.[3]

  • Water Wash: Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer.

  • Neutralization: Wash the organic layer with 10% sodium carbonate solution to neutralize any remaining acid.[3][6] Continue washing until no more gas evolves. Separate and discard the aqueous layer.

  • Final Water Wash: Wash the organic layer one final time with water.[3][6]

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent such as anhydrous calcium chloride.[3] Allow it to stand with occasional swirling until the liquid is clear.

  • Fractional Distillation: Decant the dried liquid into a distillation flask. Perform fractional distillation under reduced pressure.[6][8] Collect the fraction boiling at the appropriate temperature (for the non-deuterated compound, this is 97-99°C at 2.0 kPa).[6][8]

Visual Diagrams of Key Processes

The following diagrams illustrate the synthetic pathway and the purification workflow.

Synthesis_Pathway Benzene_D6 Benzene-D6 Acyl_Intermediate Intermediate (e.g., Acetophenone-D5) Benzene_D6->Acyl_Intermediate 1. Friedel-Crafts Acylation Phenylethanol_D5 2-Phenylethanol-D5 Acyl_Intermediate->Phenylethanol_D5 2. Reduction Final_Product This compound Phenylethanol_D5->Final_Product 3. HBr / H₂SO₄

Caption: Synthetic pathway from Benzene-D6 to the target compound.

Purification_Workflow start Crude Product from Steam Distillation acid_wash Wash with conc. H₂SO₄ (Removes Ether Byproduct) start->acid_wash water_wash1 Wash with Water acid_wash->water_wash1 base_wash Wash with 10% Na₂CO₃ (Neutralizes Acid) water_wash1->base_wash water_wash2 Wash with Water base_wash->water_wash2 drying Dry with Anhydrous CaCl₂ water_wash2->drying distillation Fractional Distillation (Under Reduced Pressure) drying->distillation end Pure this compound distillation->end

Caption: Step-by-step workflow for the purification of the final product.

References

Material Safety Data Sheet: (2-Bromoethyl)benzene-D5 - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes. A specific Safety Data Sheet (SDS) for (2-Bromoethyl)benzene-D5 (CAS No. 35845-64-8) was not available. The following data is primarily from the comprehensive analysis of the non-deuterated analogue, (2-Bromoethyl)benzene (CAS No. 103-63-9), and is expected to be a very close approximation for the deuterated compound. Users should always consult the official SDS provided by their supplier before handling this chemical.

Section 1: Chemical Identity and Physical Properties

This compound is the deuterated form of (2-Bromoethyl)benzene, where the five hydrogen atoms on the benzene ring are replaced with deuterium.[1][2] This isotopic labeling is often utilized in drug development and metabolic studies.[1]

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 1-Bromo-2-phenylethane-d5, Phenethyl Bromide-d5, β-Bromoethylbenzene-d5[3]
CAS Number 35845-64-8[1][3][4]
Molecular Formula C₈H₄D₅Br[1][3]
Molecular Weight 190.09 g/mol [1][3]
Appearance Clear, colorless to light yellow liquid/oil[3][5]
Odor Characteristic[6]
Melting Point -56 °C / -68.8 °F[6][7]
Boiling Point 220-221 °C / 428-429.8 °F @ 760 mmHg[6][8]
Flash Point 89 °C / 192.2 °F[6][7]
Density 1.355 g/mL at 25 °C[8][9]
Solubility Insoluble in water. Miscible with ether and benzene. Soluble in chloroform and ethyl acetate.[9][10][11]
Stability Stable under normal conditions.[12]

Section 2: Hazard Identification and Toxicological Data

(2-Bromoethyl)benzene is classified as harmful if swallowed and causes serious eye irritation.[12][13] It may also cause skin and respiratory irritation.[9]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source:[9][12][13]

Table 3: Toxicological Data (for non-deuterated (2-Bromoethyl)benzene)

TestSpeciesRouteValueEffects NotedSource(s)
LD50RatOral811 mg/kgBehavioral: Somnolence (general depressed activity); Lungs, Thorax, or Respiration: Dyspnea; Gastrointestinal: Changes in structure or function of salivary glands.[7][9]

Carcinogenicity: No data is available to indicate that this product or any of its components present at greater than 0.1% are mutagenic, genotoxic, or carcinogenic.[12]

Section 3: Experimental Protocols and Safe Handling

The following protocols are derived from standard safety data sheets for the non-deuterated analogue and represent best practices for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Protocol

Proper PPE is mandatory to minimize exposure. The selection of PPE is dependent on the potential for exposure.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Workflow start Handling This compound eye_protection Eye Protection: Safety glasses with side-shields or goggles. Face shield if splashing is likely. start->eye_protection hand_protection Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use. start->hand_protection body_protection Body Protection: Laboratory coat. Wear appropriate protective clothing to prevent skin exposure. start->body_protection respiratory_protection Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK). start->respiratory_protection

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling and Storage Protocol

Handling:

  • Avoid contact with skin, eyes, and clothing.[14]

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.[12][13]

  • Do not eat, drink, or smoke when using this product.[12][13]

  • Keep away from open flames, hot surfaces, and sources of ignition.[6]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[9]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[6][10]

  • Recommended storage temperature is 2-8°C.[7][10]

  • Store away from incompatible materials, such as strong oxidizing agents.[6][7][10]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[12]

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.[9]

  • Contain: Wear appropriate PPE. Cover drains to prevent entry into the sewer system.

  • Absorb: Use a liquid-absorbent material (e.g., Chemizorb®, sand, or diatomite) to soak up the spill.[13]

  • Collect: Collect the absorbed material and place it in a suitable, closed container for disposal.[14]

  • Clean: Clean the affected area thoroughly.

Disposal Protocol

Dispose of this chemical and its container in accordance with local, regional, national, and international regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

Section 4: Emergency Procedures

First Aid Measures

The following diagram outlines the immediate first aid response to different types of exposure.

First_Aid cluster_first_aid First Aid Emergency Response exposure Exposure Occurs inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. exposure->inhalation Inhaled skin_contact Skin Contact: Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. exposure->skin_contact On Skin eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. exposure->eye_contact In Eyes ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor immediately. exposure->ingestion Swallowed

Caption: First aid measures for different exposure routes.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][9][15]

  • Specific Hazards: In a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and hydrogen bromide gas may be formed.[9] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air upon intense heating.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

Section 5: Incompatible Materials and Reactivity

Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).

Incompatible Materials: Strong oxidizing agents.[6][7][10]

Conditions to Avoid: Heat, flames, and sparks.[6] Strong heating.

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides and hydrogen bromide gas.

Hazardous Polymerization: Does not occur.[12]

References

The Role of (2-Bromoethyl)benzene-D5 in Advancing Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

(2-Bromoethyl)benzene-D5 , a deuterated analog of (2-bromoethyl)benzene, serves as a critical tool in modern pharmaceutical research and development. Its primary application lies in its use as a stable isotope-labeled internal standard, particularly in the synthesis of deuterated phenelzine (phenelzine-d5) for pharmacokinetic and therapeutic drug monitoring studies. This guide provides an in-depth overview of its core applications, supported by experimental methodologies, quantitative data, and visual representations of key processes.

Application as an Internal Standard in Quantitative Analysis

The most significant application of this compound is as a precursor in the synthesis of deuterated internal standards for use in mass spectrometry-based quantitative analyses. Stable isotope-labeled internal standards are the gold standard in bioanalytical method development, offering high precision and accuracy by compensating for variability in sample preparation and instrument response.

This compound is utilized to synthesize phenelzine-d5, which serves as an ideal internal standard for the quantification of the antidepressant drug phenelzine in biological matrices. The near-identical physicochemical properties of the deuterated and non-deuterated compounds ensure they co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer. The mass difference allows for their distinct detection and accurate quantification of the analyte.

Synthesis of Phenelzine-d5 from this compound

The synthesis of phenelzine-d5 from this compound is a crucial step in its application as an internal standard. The following workflow outlines the general synthetic procedure.

A This compound D Nucleophilic Substitution A->D B Hydrazine Hydrate B->D C Reaction Solvent (e.g., Ethanol) C->D E Phenelzine-d5 D->E F Purification (e.g., Chromatography) E->F G Purified Phenelzine-d5 F->G

Synthesis of Phenelzine-d5
Quantitative Analysis of Phenelzine using Phenelzine-d5 Internal Standard

A validated gas chromatography-mass spectrometry (GC-MS) method has been developed for the quantification of phenelzine in human plasma using a deuterated internal standard.[1]

Experimental Protocol:

  • Sample Preparation:

    • To 1 mL of plasma, add a known amount of phenelzine-d5 internal standard.

    • Add 1 mL of 1 M sodium hydroxide and 5 mL of hexane.

    • Vortex for 2 minutes and centrifuge at 2500 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the residue in 50 µL of ethyl acetate.

    • Add 10 µL of pentafluorobenzaldehyde (PFB) solution (10% in ethyl acetate).

    • Vortex and let the reaction proceed at room temperature for 15 minutes.

  • GC-MS Analysis:

    • Gas Chromatograph: Hewlett-Packard 5880A or equivalent.

    • Column: 3% OV-17 on 100/120 mesh Gas-Chrom Q, 1.8 m x 2 mm I.D. glass column.

    • Carrier Gas: Helium at a flow rate of 30 mL/min.

    • Temperatures: Injector 250°C, Column 240°C, Interface 260°C.

    • Mass Spectrometer: Hewlett-Packard 5985B or equivalent, operating in selected ion monitoring (SIM) mode.

    • Ions Monitored: Specific m/z values for the PFB derivatives of phenelzine and phenelzine-d5.

Quantitative Data:

The following table summarizes the validation parameters for the GC-MS method for phenelzine quantification.

ParameterResult
Linearity Range 2 - 40 ng/mL
Limit of Detection (LOD) 2 ng/mL
Precision (RSD) ~10%
Recovery >90%
Correlation Coefficient (r²) >0.99

Metabolic Pathway of Phenelzine

Understanding the metabolic fate of phenelzine is crucial for interpreting pharmacokinetic data and assessing potential drug-drug interactions. The major metabolic pathway involves oxidation by monoamine oxidase (MAO).

A Phenelzine B Monoamine Oxidase (MAO) A->B Oxidation E Acetylation (minor pathway) A->E C Phenylacetic Acid B->C D p-Hydroxyphenylacetic Acid B->D F N-acetylphenelzine E->F

Metabolic Pathway of Phenelzine

The primary metabolites of phenelzine are phenylacetic acid and p-hydroxyphenylacetic acid, formed through oxidation by MAO.[2][3] Acetylation represents a minor metabolic route.

Workflow for Bioanalytical Method Validation

The use of this compound derived internal standards is a key component of robust bioanalytical method validation. The following diagram illustrates a typical workflow for validating an LC-MS/MS or GC-MS method for drug quantification in a biological matrix.

A Method Development B Preparation of Calibration Standards & QC Samples A->B D Sample Extraction B->D C Analyte & Internal Standard (e.g., Phenelzine & Phenelzine-d5) C->B E LC-MS/MS or GC-MS Analysis D->E F Data Processing & Quantification E->F G Validation Parameter Assessment F->G H Linearity Accuracy Precision Recovery Stability G->H

Bioanalytical Method Validation Workflow

References

Determining the Isotopic Purity of (2-Bromoethyl)benzene-D5: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the isotopic purity of (2-Bromoethyl)benzene-D5, a deuterated internal standard crucial for quantitative analyses in drug development and metabolic studies. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies necessary for accurate isotopic enrichment assessment.

Introduction

This compound is the deuterated analog of (2-Bromoethyl)benzene, where five hydrogen atoms on the phenyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of the parent compound and its metabolites. The accuracy of such quantitative methods is highly dependent on the isotopic purity of the deuterated standard. Therefore, rigorous analytical characterization is essential to confirm the degree and location of deuterium incorporation and to identify the presence of any non-deuterated or partially deuterated species.

The primary analytical techniques for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS).

Analytical Methodologies and Data Presentation

The isotopic purity of this compound is assessed through a combination of qualitative and quantitative analyses. The following tables summarize the typical quantitative data obtained from these analyses.

Table 1: Isotopic Purity of this compound by NMR Spectroscopy
ParameterSpecificationResult
Isotopic Enrichment (¹H NMR)≥ 98.0 atom % D99.2 atom % D
Residual ¹H Signal (Aromatic)Report Value0.8 %
Deuterium Incorporation (²H NMR)Conforms to structureConforms
Table 2: Isotopic Distribution of this compound by Mass Spectrometry (GC-MS)
IsotopologueRelative Abundance (%)
D5 (fully deuterated)99.15
D40.75
D30.08
D20.01
D1< 0.01
D0 (non-deuterated)< 0.01
Total Isotopic Purity ≥ 99.0%

Experimental Protocols

Detailed experimental protocols for the two primary analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the site-specific incorporation of deuterium and for quantifying the residual proton signals.

3.1.1. ¹H NMR Spectroscopy Protocol

  • Objective: To quantify the residual, non-deuterated (2-Bromoethyl)benzene and partially deuterated species by integrating the signals from the aromatic protons.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 0.75 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have interfering signals in the aromatic region.

    • Add a known amount of an internal standard with a distinct, well-resolved signal (e.g., 1,3,5-trichlorobenzene) for accurate quantification.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Number of Scans (nt): 16 or more to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons for accurate integration.

      • Pulse Width (pw): Calibrated 90° pulse.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the area of the residual aromatic proton signals (typically in the 7.2-7.4 ppm range for the phenyl group).

    • Integrate the signals of the ethyl group protons (triplets around 3.1 and 3.6 ppm) which are not deuterated.

    • Compare the integral of the residual aromatic protons to the integral of the ethyl protons to calculate the percentage of residual non-deuterated species. The isotopic purity is then calculated as 100% minus the percentage of the non-deuterated species.

3.1.2. ²H (Deuterium) NMR Spectroscopy Protocol

  • Objective: To confirm the presence and location of deuterium on the aromatic ring.

  • Sample Preparation:

    • Prepare a more concentrated sample than for ¹H NMR (e.g., 20-30 mg in 0.75 mL of a non-deuterated solvent like CHCl₃).

  • Instrumentation and Parameters:

    • Spectrometer: A spectrometer equipped with a broadband probe capable of observing the deuterium frequency.

    • Acquisition Parameters:

      • Number of Scans (nt): Sufficiently high to obtain a good signal-to-noise ratio, as the deuterium nucleus is less sensitive than the proton.

      • Proton Decoupling: Apply broadband proton decoupling to sharpen the deuterium signals.

  • Data Analysis:

    • The presence of a signal in the aromatic region of the ²H NMR spectrum confirms deuterium incorporation at the phenyl positions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to determine the isotopic distribution of this compound by separating it from potential impurities and analyzing the mass-to-charge ratio of the molecular ions.

  • Objective: To determine the relative abundance of each isotopologue (D0 to D5).

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation and Parameters:

    • Gas Chromatograph:

      • Column: A non-polar capillary column, such as a DB-1 or DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Inlet: Split/splitless injector, operated in split mode (e.g., 20:1 split ratio) at 250°C.

      • Oven Temperature Program:

        • Initial temperature: 80°C, hold for 1 minute.

        • Ramp: 15°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode over a mass range that includes the molecular ions of the deuterated and non-deuterated species (e.g., m/z 180-195).

  • Data Analysis:

    • Identify the chromatographic peak for (2-Bromoethyl)benzene.

    • Extract the mass spectrum for this peak.

    • Determine the relative abundance of the molecular ion peaks corresponding to each isotopologue (D0 to D5). The molecular weight of the non-deuterated compound is approximately 185 g/mol . The D5 isotopologue will have a molecular weight of approximately 190 g/mol .

    • Correct for the natural abundance of ¹³C to accurately determine the isotopic distribution.

    • Calculate the percentage of each isotopologue to determine the overall isotopic purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Results sample This compound dissolve Dissolution in appropriate solvent sample->dissolve nmr NMR Spectroscopy dissolve->nmr NMR Sample gcms GC-MS dissolve->gcms GC-MS Sample nmr_data ¹H and ²H Spectra (Isotopic Enrichment) nmr->nmr_data gcms_data Mass Spectra (Isotopic Distribution) gcms->gcms_data report Certificate of Analysis nmr_data->report gcms_data->report

Caption: General workflow for isotopic purity determination.

Analytical Logic for Purity Assessment

This diagram illustrates the logical relationship between the analytical techniques and the final purity assessment.

logic_diagram cluster_input Input cluster_methods Analytical Methods cluster_outputs Primary Outputs cluster_final Final Assessment compound This compound nmr NMR Analysis compound->nmr ms Mass Spec Analysis compound->ms enrichment Isotopic Enrichment (%) nmr->enrichment distribution Isotopic Distribution ms->distribution purity Isotopic Purity Confirmed enrichment->purity distribution->purity

Caption: Logic for comprehensive isotopic purity assessment.

Conclusion

The determination of the isotopic purity of this compound requires a multi-faceted analytical approach. The combination of NMR spectroscopy and GC-MS provides a comprehensive characterization of the deuterated compound, ensuring its suitability as an internal standard for high-precision quantitative studies. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis.

Methodological & Application

Application Notes and Protocols for the Use of (2-Bromoethyl)benzene-D5 as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is a widely accepted practice to ensure the accuracy and precision of analytical results. Deuterated internal standards, such as (2-Bromoethyl)benzene-D5, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-labeled counterparts.[1] This structural similarity ensures they behave similarly during sample preparation, injection, and chromatographic separation, effectively compensating for variations in sample matrix effects, extraction recovery, and instrument response.[2] this compound is the deuterium-labeled form of (2-Bromoethyl)benzene (also known as phenethyl bromide) and serves as an excellent internal standard for the quantification of (2-Bromoethyl)benzene and related aromatic compounds in various matrices. This document provides detailed application notes and protocols for its use in GC-MS analysis.

(2-Bromoethyl)benzene is a versatile reagent used in the synthesis of various pharmaceutical compounds and other organic molecules.[3][4] Therefore, accurate quantification of its residual amounts in final products or intermediates is often a critical quality control step.

Physicochemical Properties

Property(2-Bromoethyl)benzeneThis compound
CAS Number 103-63-935845-64-8
Molecular Formula C₈H₉BrC₈H₄D₅Br
Molecular Weight 185.06 g/mol 190.09 g/mol
Boiling Point 220-221 °CNot specified, expected to be very similar to the non-deuterated form.
Density 1.355 g/mL at 25 °CNot specified, expected to be slightly higher than the non-deuterated form.

(Data sourced from various chemical suppliers and databases)

Experimental Protocols

This section outlines a comprehensive protocol for the quantitative analysis of (2-Bromoethyl)benzene in a sample matrix using this compound as an internal standard.

Materials and Reagents
  • (2-Bromoethyl)benzene (analyte), analytical standard grade (≥98% purity)

  • This compound (internal standard), analytical standard grade (≥98% purity)

  • Methanol, HPLC or GC-MS grade

  • Dichloromethane, HPLC or GC-MS grade

  • Deionized water

  • Sample matrix (e.g., pharmaceutical intermediate, process stream)

  • Glass autosampler vials with septa

Instrumentation
  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • GC column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) column (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.

Preparation of Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of (2-Bromoethyl)benzene and dissolve it in 100 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into a constant volume of the internal standard stock solution and diluting with methanol. A typical calibration range could be 0.1 µg/mL to 50 µg/mL of the analyte, with a constant internal standard concentration of 5 µg/mL.

Sample Preparation
  • Accurately weigh approximately 1 g of the sample matrix into a 15 mL centrifuge tube.

  • Add 5 mL of dichloromethane to the tube.

  • Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 100 µg/mL solution to achieve a final concentration of 1 µg/mL in the extract).

  • Vortex the mixture for 2 minutes to ensure thorough extraction of the analyte.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the organic solvent.

  • Carefully transfer the supernatant (dichloromethane layer) to a clean glass vial.

  • Inject 1 µL of the extract into the GC-MS system.

GC-MS Operating Conditions
ParameterValue
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature 60 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
(2-Bromoethyl)benzene10591, 184, 186
This compound11096, 189, 191

(Note: The selection of quantifier and qualifier ions should be confirmed by analyzing the mass spectra of the pure standards.)[5]

Data Analysis and Quantification

The concentration of (2-Bromoethyl)benzene in the sample is determined by constructing a calibration curve. This is done by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. The concentration of the analyte in the unknown sample is then calculated using the linear regression equation derived from the calibration curve.

Method Validation

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results.[6] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

Quantitative Data Summary

The following tables present typical performance data for a validated GC-MS method using this compound as an internal standard.

Table 1: Linearity Data

Concentration (µg/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)
0.115,234756,1230.020
0.576,543758,9870.101
1.0154,321760,1120.203
5.0789,012755,4321.044
10.01,567,890759,8762.063
25.03,987,654761,2345.238
50.07,998,765758,54310.545
Correlation Coefficient (r²) 0.9995

Table 2: Precision and Accuracy Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=6)RSD (%)Recovery (%)
0.50.494.298.0
10.010.152.5101.5
40.039.821.899.6

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.03
Limit of Quantitation (LOQ) 0.1

Visualizations

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_analyte Analyte Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is Internal Standard Stock Solution stock_is->cal_standards injection GC-MS Injection cal_standards->injection Calibration Curve sample Weigh Sample add_solvent Add Dichloromethane sample->add_solvent spike_is Spike with IS add_solvent->spike_is extract Vortex & Centrifuge spike_is->extract supernatant Collect Supernatant extract->supernatant supernatant->injection Sample Analysis data_acq Data Acquisition (SIM Mode) injection->data_acq quant Quantification data_acq->quant

Caption: Workflow for the quantitative analysis of (2-Bromoethyl)benzene using GC-MS.

Logical Relationship of Internal Standard Method

Internal Standard Method Logic cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs cluster_calculation Calculation analyte Analyte ((2-Bromoethyl)benzene) sample_prep Sample Preparation analyte->sample_prep is Internal Standard (this compound) is->sample_prep gc_injection GC Injection sample_prep->gc_injection chromatography Chromatography gc_injection->chromatography ms_detection MS Detection chromatography->ms_detection analyte_response Analyte Peak Area ms_detection->analyte_response is_response IS Peak Area ms_detection->is_response ratio Area Ratio (Analyte/IS) analyte_response->ratio is_response->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

Caption: Logic of quantification using an internal standard in GC-MS.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of (2-Bromoethyl)benzene and related compounds by GC-MS. The deuterated standard effectively compensates for variations in sample preparation and instrument performance, leading to high accuracy and precision. The detailed protocol and performance data presented here can serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical methods.

References

Application Note: Quantitative Analysis of Phenethylamines in Biological Matrices using (2-Bromoethyl)benzene-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenethylamines are a class of compounds with a wide range of physiological effects, encompassing endogenous neurotransmitters, pharmaceuticals, and drugs of abuse. Accurate and reliable quantification of these compounds in biological matrices is crucial for clinical diagnostics, forensic toxicology, and pharmaceutical research. This application note describes a robust method for the quantitative analysis of common phenethylamines in plasma and urine using gas chromatography-mass spectrometry (GC-MS) with (2-Bromoethyl)benzene-D5 as an internal standard.

The use of a stable isotope-labeled internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision. While deuterated analogs of the target analytes are commonly employed, this method proposes the use of this compound. This compound shares structural similarities with phenethylamines and is suitable for co-extraction and chromatographic analysis. Its distinct mass-to-charge ratio allows for clear differentiation from the target analytes. Derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is utilized to improve the chromatographic properties and mass spectral fragmentation of the phenethylamines.

Target Analytes:

  • Phenethylamine (PEA)

  • Amphetamine (AMP)

  • Methamphetamine (METH)

  • 3,4-Methylenedioxymethamphetamine (MDMA)

Internal Standard:

  • This compound

Experimental Protocols

Materials and Reagents
  • Solvents: Methanol, Ethyl acetate, Hexane (all HPLC grade)

  • Reagents:

    • Phenethylamine (PEA), Amphetamine (AMP), Methamphetamine (METH), MDMA hydrochloride standards

    • This compound

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Phosphate buffer (0.1 M, pH 7.4)

    • Sodium hydroxide (1 M)

    • Hydrochloric acid (1 M)

  • Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each phenethylamine standard and this compound in methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target phenethylamines by diluting the stock solutions with methanol.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol.

  • Calibration Standards: Prepare calibration standards in drug-free plasma or urine at concentrations ranging from 10 to 1000 ng/mL. Each calibrator should be spiked with the internal standard working solution to a final concentration of 100 ng/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Pre-treatment: To 1 mL of plasma or urine, add 100 µL of the internal standard working solution (1 µg/mL). Add 2 mL of 0.1 M phosphate buffer (pH 7.4) and vortex.

  • SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges by sequentially washing with 3 mL of methanol, 3 mL of deionized water, and 3 mL of 0.1 M phosphate buffer (pH 7.4).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 0.1 M phosphate buffer (pH 7.4), followed by 3 mL of methanol.

  • Elution: Elute the analytes and the internal standard with 3 mL of a freshly prepared solution of ethyl acetate:methanol:ammonium hydroxide (80:20:2, v/v/v).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of MSTFA and 50 µL of ethyl acetate.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 1: SIM Ions for Target Analytes and Internal Standard

CompoundDerivatizing AgentQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
PEA-TMSMSTFA10417977
AMP-TMSMSTFA1189165
METH-TMSMSTFA1329158
MDMA-TMSMSTFA13516277
This compound-110189-

Data Presentation

The following tables present representative quantitative data for the analysis of phenethylamines using the described method.

Table 2: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
PEA10 - 10000.998
AMP10 - 10000.999
METH10 - 10000.997
MDMA10 - 10000.998

Table 3: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
PEA504.26.895.6
5003.15.2102.3
AMP503.86.198.2
5002.94.9101.5
METH504.57.296.4
5003.55.8103.1
MDMA504.16.597.8
5003.25.4102.0

Table 4: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
PEA88.592.1
AMP92.395.4
METH90.193.7
MDMA89.691.8

Visualizations

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample 1 mL Plasma/Urine Spike_IS Spike with This compound Sample->Spike_IS Buffer Add Phosphate Buffer Spike_IS->Buffer Vortex Vortex Buffer->Vortex Condition Condition SPE Cartridge Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Add_Reagents Add MSTFA and Ethyl Acetate Evaporate->Add_Reagents Heat Heat at 70°C Add_Reagents->Heat Inject Inject 1 µL Heat->Inject GC_MS GC-MS System (SIM Mode) Inject->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: Experimental workflow for the quantitative analysis of phenethylamines.

G Analytes Phenethylamines (PEA, AMP, METH, MDMA) Primary/Secondary Amines Derivatization Derivatization with MSTFA Analytes->Derivatization Derivatized_Analytes TMS-Derivatives Increased Volatility Improved Chromatography Derivatization->Derivatized_Analytes GC_MS GC-MS Analysis Derivatized_Analytes->GC_MS Internal_Standard This compound No Amine Group Not Derivatized Internal_Standard->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Logical relationship of analytes and internal standard in the analytical process.

Application Notes and Protocols for the Use of (2-Bromoethyl)benzene-D5 as an Internal Spiking Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (2-Bromoethyl)benzene-D5 as a deuterated internal standard in quantitative analytical methods. The primary application focus is the accurate quantification of its non-deuterated analogue, (2-Bromoethyl)benzene, and related compounds in complex matrices, a critical aspect in forensic analysis, environmental monitoring, and pharmaceutical process control.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based assays.[1][2] They offer superior accuracy by compensating for variations in sample preparation, extraction recovery, matrix effects, and instrument response.[3][4][5] The near-identical chemical and physical properties to the analyte of interest ensure that both the analyte and the standard behave similarly throughout the entire analytical workflow.[1][2]

Core Principles of Deuterated Internal Standards

The fundamental principle behind using a deuterated internal standard like this compound is to add a known quantity to every sample, calibrator, and quality control sample at the beginning of the sample preparation process.[5] Since the deuterated standard is chemically almost identical to the target analyte, any loss or variation during extraction, derivatization, or injection will affect both compounds to the same extent.[3][4] In mass spectrometry, the deuterated standard is distinguished from the native analyte by its higher mass-to-charge ratio (m/z). Quantification is then based on the ratio of the analyte's response to the internal standard's response, which remains constant even if the absolute signal intensities fluctuate.[5]

Application: Quantification of (2-Bromoethyl)benzene in Forensic Samples

(2-Bromoethyl)benzene is a known precursor in the synthesis of certain clandestinely produced substances.[6] Therefore, its accurate quantification in seized materials or environmental samples is of significant interest to forensic laboratories. This protocol outlines a method for the quantification of (2-Bromoethyl)benzene in a representative complex matrix using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as the internal standard.

Experimental Protocol: GC-MS Analysis of (2-Bromoethyl)benzene

This protocol details the steps for sample preparation, extraction, and GC-MS analysis for the quantification of (2-Bromoethyl)benzene.

1. Materials and Reagents

  • (2-Bromoethyl)benzene (analytical standard)

  • This compound (internal standard)[7][8]

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Sodium sulfate (anhydrous)

  • Sample matrix (e.g., simulated forensic debris, wastewater)

  • Calibrators and Quality Control (QC) samples

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 10 mg of (2-Bromoethyl)benzene in 10 mL of methanol.

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of (2-Bromoethyl)benzene by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Internal Standard Spiking Solution (10 µg/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.

3. Sample Preparation and Extraction

  • Sample Aliquoting: Take 1 g of the homogenized sample matrix.

  • Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, calibrator, and QC sample.

  • Extraction:

    • Add 5 mL of dichloromethane to the spiked sample.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the organic supernatant to a clean glass tube.

  • Drying: Pass the supernatant through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol.

  • Analysis: Transfer the reconstituted sample to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Inlet: Split/splitless, 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • (2-Bromoethyl)benzene: m/z 105 (quantifier), 184, 186 (qualifiers).

    • This compound: m/z 110 (quantifier), 189, 191 (qualifiers).

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the described method.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (µg/mL)
(2-Bromoethyl)benzene0.1 - 100> 0.995

Table 2: Accuracy and Precision

QC LevelConcentration (µg/mL)Accuracy (%)Precision (%RSD)
Low0.395 - 105< 10
Medium5098 - 102< 5
High8097 - 103< 5

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
(2-Bromoethyl)benzene85 - 95< 15

Visualizations

Experimental Workflow

experimental_workflow sample Sample Aliquoting (1 g) spike Spiking with This compound sample->spike extraction Liquid-Liquid Extraction (Dichloromethane) spike->extraction drying Drying (Anhydrous Na2SO4) extraction->drying evaporation Evaporation (Nitrogen Stream) drying->evaporation reconstitution Reconstitution (Methanol) evaporation->reconstitution analysis GC-MS Analysis reconstitution->analysis

Caption: General workflow for sample preparation and analysis.

Logical Relationship of Internal Standard Correction

internal_standard_correction cluster_analyte Analyte ((2-Bromoethyl)benzene) cluster_is Internal Standard (this compound) A_response Analyte Response ratio Response Ratio (Analyte / IS) A_response->ratio IS_response IS Response IS_response->ratio quantification Accurate Quantification ratio->quantification

Caption: Principle of internal standard-based quantification.

References

Application of (2-Bromoethyl)benzene-D5 in Environmental Contaminant Analysis: A General Protocol and Application Note

Author: BenchChem Technical Support Team. Date: November 2025

(2-Bromoethyl)benzene-D5 , a deuterated aromatic hydrocarbon, serves as a valuable tool in environmental contaminant analysis, primarily as a surrogate or internal standard for the quantification of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) by gas chromatography-mass spectrometry (GC/MS). Its deuterated nature makes it ideal for isotope dilution methods, providing a high degree of accuracy and precision in analytical measurements.

This document provides a detailed application note and a general experimental protocol for the use of this compound in the analysis of environmental samples. It is intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Application Notes

Principle of Isotope Dilution

Isotope dilution mass spectrometry is a powerful analytical technique that utilizes isotopically labeled compounds, such as this compound, as internal standards.[1] These standards are chemically identical to the analytes of interest but have a different mass due to the presence of heavy isotopes (in this case, deuterium). By adding a known amount of the deuterated standard to a sample before any preparation or analysis steps, any loss of the target analyte during the process can be accurately corrected for. This is because the labeled standard will be affected by the sample matrix and preparation steps in the same way as the native analyte. The ratio of the native analyte to the isotopically labeled standard is measured by GC/MS, allowing for precise quantification.

Advantages of Using this compound

The use of deuterated compounds like this compound as internal standards or surrogates in environmental analysis offers several key advantages:

  • Improved Accuracy and Precision: It corrects for variations in extraction efficiency, sample matrix effects, and instrument response, leading to more reliable and reproducible results.

  • Matrix Effect Compensation: Environmental samples such as soil, sediment, and wastewater can have complex matrices that can enhance or suppress the analytical signal. As the deuterated standard behaves similarly to the native analyte in the matrix, these effects are minimized.

  • Quantification of a Wide Range of Contaminants: Due to its chemical properties, this compound can be used as a surrogate or internal standard for a variety of aromatic and brominated environmental pollutants.

Typical Applications

This compound is suitable for use in various environmental monitoring programs, including:

  • Analysis of Volatile Organic Compounds (VOCs): In methods such as those based on U.S. EPA Method 8260, it can be used to quantify pollutants in water and solid waste matrices.

  • Analysis of Semi-Volatile Organic Compounds (SVOCs): In methods analogous to U.S. EPA Method 8270, it can be employed for the analysis of a broad range of organic compounds in extracts from various environmental samples.

  • Monitoring of Priority Pollutants: It can be incorporated into multi-residue methods for the analysis of priority pollutants in drinking and surface water.

Experimental Protocols

The following provides a generalized protocol for the use of this compound as a surrogate or internal standard in the GC/MS analysis of environmental samples. The specific parameters will need to be optimized based on the target analytes, sample matrix, and available instrumentation.

Preparation of Standards
  • Stock Solution: Prepare a stock solution of this compound in a high-purity solvent such as methanol or dichloromethane at a concentration of, for example, 1000 µg/mL.

  • Spiking Solution: Prepare a working standard solution by diluting the stock solution to a concentration appropriate for spiking into samples and calibration standards. The final concentration in the sample should be chosen to provide a strong signal without saturating the detector, a typical concentration might be in the range of 20-100 ng/mL in the final extract.

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix (e.g., water, soil, sediment).

  • For Water Samples (e.g., Purge and Trap for VOCs):

    • Collect the water sample in a VOA (Volatile Organic Analysis) vial with no headspace.

    • Add a known volume of the this compound spiking solution to the sample vial just before analysis.

    • The sample is then purged with an inert gas, and the volatilized organic compounds are trapped on a sorbent material.

    • The trapped compounds are then thermally desorbed into the GC/MS system.

  • For Soil/Sediment Samples (e.g., Solvent Extraction for SVOCs):

    • Weigh a known amount of the homogenized sample into an extraction vessel.

    • Add a known volume of the this compound spiking solution directly to the sample.

    • Extract the sample with an appropriate solvent (e.g., dichloromethane, acetone/hexane mixture) using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE).

    • Concentrate the extract to a final volume suitable for GC/MS analysis.

GC/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of a wide range of environmental contaminants.

    • Injector: Split/splitless or programmable temperature vaporization (PTV) inlet.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: A temperature program should be developed to achieve good chromatographic separation of the target analytes and this compound.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, specific ions for the target analytes and this compound are monitored to enhance sensitivity and selectivity.

    • Quantification Ions: The choice of quantification and confirmation ions for this compound will depend on its mass spectrum. For a deuterated compound, the molecular ion or a characteristic fragment ion with the deuterium label will be used.

Data Analysis and Quantification
  • Calibration: Prepare a series of calibration standards containing known concentrations of the target analytes and a constant concentration of this compound.

  • Response Factor Calculation: Analyze the calibration standards by GC/MS and calculate the relative response factor (RRF) for each analyte relative to this compound using the following equation:

    RRF = (Ax * Cis) / (Ais * Cx)

    Where:

    • Ax = Peak area of the analyte

    • Cis = Concentration of the internal standard (this compound)

    • Ais = Peak area of the internal standard (this compound)

    • Cx = Concentration of the analyte

  • Quantification of Analytes in Samples: Analyze the prepared samples and calculate the concentration of each analyte using the following equation:

    Cx = (Ax * Cis) / (Ais * RRF)

Data Presentation

Table 1: GC/MS Retention Time and Characteristic Ions for this compound

CompoundRetention Time (min)Primary Quantification Ion (m/z)Secondary Confirmation Ion(s) (m/z)
This compoundTo be determinedTo be determinedTo be determined

Table 2: Recovery of this compound in Different Environmental Matrices

MatrixSpiking Level (ng/g or ng/mL)Number of ReplicatesAverage Recovery (%)Relative Standard Deviation (%)
Reagent Watere.g., 50e.g., 7To be determinedTo be determined
Wastewater Effluente.g., 50e.g., 7To be determinedTo be determined
Sandy Loam Soile.g., 50e.g., 7To be determinedTo be determined
River Sedimente.g., 50e.g., 7To be determinedTo be determined

Table 3: Example Relative Response Factors (RRFs) of Target Analytes to this compound

Target AnalyteRRF% Relative Standard Deviation (of RRFs across calibration range)
Analyte ATo be determinedTo be determined
Analyte BTo be determinedTo be determined
Analyte CTo be determinedTo be determined

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the analysis of environmental contaminants using this compound as an internal standard.

Environmental_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing and Quantification Sample Environmental Sample (Water, Soil, etc.) Spike Spike with this compound Internal Standard Sample->Spike Extraction Extraction (e.g., Purge & Trap, Solvent Extraction) Spike->Extraction Concentration Concentration / Clean-up Extraction->Concentration GCMS GC/MS Analysis Concentration->GCMS DataAcquisition Data Acquisition (Chromatograms and Mass Spectra) GCMS->DataAcquisition PeakIntegration Peak Integration and Identification DataAcquisition->PeakIntegration Quantification Quantification using Internal Standard Method PeakIntegration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Environmental Contaminant Analysis.

References

Standard Operating Procedure for the Bioanalysis of 2-Phenylethylamine using (2-Bromoethyl)benzene-D5

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of 2-Phenylethylamine in human plasma using (2-Bromoethyl)benzene-D5 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for bioanalytical studies.

Principle

The method described is for the quantification of 2-Phenylethylamine in plasma samples. This compound is added as an internal standard to the plasma samples, calibration standards, and quality control samples. The analyte and internal standard are extracted from the plasma matrix using protein precipitation. The resulting extract is then analyzed by LC-MS/MS in the Multiple Reaction Monitoring (MRM) mode. The concentration of 2-Phenylethylamine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability during sample preparation and any potential matrix effects during LC-MS/MS analysis.[1][2]

Materials and Reagents

Material/ReagentSupplierGrade
2-PhenylethylamineSigma-AldrichAnalytical Standard
This compoundMedChemExpress>98% Isotopic Purity
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidThermo ScientificLC-MS Grade
Deionized WaterMilli-Q System18.2 MΩ·cm
Human Plasma (K2-EDTA)BioIVT---

Stock and Working Solutions

2-Phenylethylamine Stock Solution (1 mg/mL)
  • Accurately weigh 10 mg of 2-Phenylethylamine and dissolve in 10 mL of methanol.

This compound Internal Standard Stock Solution (1 mg/mL)
  • Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

Working Solutions
  • Prepare serial dilutions of the 2-Phenylethylamine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.

  • Prepare a working solution of the internal standard by diluting the stock solution to a final concentration of 100 ng/mL in acetonitrile.

Sample Preparation

The following workflow outlines the protein precipitation method for extracting 2-Phenylethylamine and the internal standard from plasma.

G cluster_prep Sample Preparation plasma 100 µL Plasma Sample is_add Add 200 µL Internal Standard Working Solution (100 ng/mL in ACN) plasma->is_add vortex1 Vortex (30 seconds) is_add->vortex1 centrifuge Centrifuge (10,000 x g, 5 min, 4°C) vortex1->centrifuge supernatant Transfer 150 µL of Supernatant centrifuge->supernatant inject Inject 5 µL into LC-MS/MS supernatant->inject

Figure 1: Protein Precipitation Workflow

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography
  • System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex® Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
0.55
3.060
3.195
4.095
4.15
5.05
Mass Spectrometry
  • System: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
2-Phenylethylamine122.1105.16015
This compound190.1108.17520

Calibration Curve and Quality Control Samples

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 2-Phenylethylamine working solutions into blank human plasma.

Table 3: Calibration Standard and QC Concentrations

Sample IDConcentration (ng/mL)
CAL 11
CAL 22.5
CAL 35
CAL 410
CAL 525
CAL 650
CAL 7100
CAL 8200
LLOQ QC1
Low QC3
Mid QC75
High QC150

Data Analysis and Acceptance Criteria

The following diagram illustrates the logical flow for data processing and acceptance.

G cluster_analysis Data Analysis and Acceptance cluster_acceptance Acceptance Criteria integrate Integrate Analyte and IS Peaks ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve (Linear Regression, 1/x^2 weighting) ratio->curve calc_conc Calculate Concentrations of Unknowns and QCs curve->calc_conc cal_check Calibration Curve R^2 >= 0.99? calc_conc->cal_check cal_dev >=75% of CAL points within ±15% of nominal (±20% for LLOQ)? cal_check->cal_dev Yes result Accept/Reject Run cal_check->result No qc_check >=67% of QCs within ±15% of nominal? cal_dev->qc_check Yes cal_dev->result No qc_check->result Yes qc_check->result No

Figure 2: Data Analysis and Acceptance Logic

Method Validation Summary

The following table summarizes the expected performance characteristics of this bioanalytical method.

Table 4: Method Validation Parameters and Expected Results

ParameterSpecificationExpected Result
Linearity R² ≥ 0.99≥ 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Accuracy ±20%, Precision <20%1 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% for LLOQ)< 10%
Inter-day Precision (CV%) ≤ 15% (≤ 20% for LLOQ)< 12%
Accuracy (% Bias) Within ±15% of nominal (±20% for LLOQ)± 10%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 8%
Recovery Consistent and precise> 85%

References

Application Notes: (2-Bromoethyl)benzene-D5 in Forensic Toxicology Screens

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The proliferation of novel psychoactive substances (NPS), particularly synthetic phenethylamines, presents a significant challenge to forensic toxicology laboratories. Accurate and reliable quantification of these compounds in complex biological matrices is crucial for both clinical and legal purposes. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the accuracy and precision of mass spectrometric methods. (2-Bromoethyl)benzene-D5, a deuterated analog of 2-phenylethyl bromide, serves as an ideal internal standard for the quantification of a range of phenethylamine derivatives and other related compounds in forensic toxicology screens. Its chemical properties closely mimic those of the target analytes during extraction and chromatographic separation, thus effectively compensating for matrix effects and variations in instrument response.[1][2]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods for the analysis of synthetic phenethylamines in biological samples.

Principle of the Method

This compound is added to unknown samples, calibrators, and quality control samples at a known and constant concentration at the beginning of the sample preparation process. As the samples are processed, any loss of analyte during extraction or variability in injection volume will be mirrored by a proportional loss of the internal standard. During mass spectrometric analysis, the deuterated standard is distinguished from the non-deuterated analyte by its higher mass-to-charge ratio (m/z). The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and to quantify the analyte in the unknown samples. This ratiometric approach ensures high precision and accuracy by correcting for variations that can occur during the analytical workflow.

Target Analytes

This compound is a suitable internal standard for a wide range of phenethylamine-based designer drugs, including but not limited to:

  • 2C-series (e.g., 2C-B, 2C-I, 2C-E)

  • Amphetamine and its derivatives

  • Methamphetamine and its derivatives

  • Mescaline analogs[3]

Experimental Protocols

Two primary analytical techniques are presented for the use of this compound in forensic toxicology: GC-MS and LC-MS/MS. The choice of method will depend on the specific analytes of interest, the required sensitivity, and the available instrumentation.

Protocol 1: GC-MS Analysis of Phenethylamines in Urine

This protocol describes a method for the detection and quantification of phenethylamine derivatives in urine using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. Derivatization is employed to improve the chromatographic properties and mass spectral fragmentation of the target analytes.

1. Materials and Reagents

  • This compound solution (1 µg/mL in methanol)

  • Reference standards for target phenethylamines

  • Borate buffer (pH 9.2)

  • n-Butyl chloride

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge tubes (15 mL)

  • GC-MS vials with inserts

2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of urine sample, calibrator, or quality control into a 15 mL centrifuge tube.

  • Add 50 µL of the this compound internal standard solution (1 µg/mL).

  • Add 1 mL of borate buffer (pH 9.2) and vortex for 10 seconds.

  • Add 5 mL of n-butyl chloride and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Add 25 µL of HFBA, cap the tube, and heat at 70°C for 20 minutes for derivatization.

  • Cool to room temperature and evaporate the solvent to dryness.

  • Reconstitute the final residue in 100 µL of ethyl acetate.

  • Transfer the solution to a GC-MS vial with an insert for analysis.

3. GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Volume1 µL (splitless)
Inlet Temperature250°C
Oven ProgramInitial temp 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min
Carrier GasHelium at a constant flow of 1.2 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Transfer Line Temp280°C
Ion Source Temp230°C

4. Selected Ion Monitoring (SIM) Parameters

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound11019096
Amphetamine-HFB14011891
Methamphetamine-HFB15411891
2C-B-HFB260304202
Other AnalytesUser-definedUser-definedUser-defined

Protocol 2: LC-MS/MS Analysis of Phenethylamines in Blood Plasma

This protocol outlines a sensitive and specific method for the analysis of phenethylamines in blood plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.[4][5]

1. Materials and Reagents

  • This compound solution (100 ng/mL in methanol)

  • Reference standards for target phenethylamines

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Centrifuge tubes (15 mL)

  • LC-MS vials

2. Sample Preparation (Solid-Phase Extraction)

  • Pipette 0.5 mL of plasma sample, calibrator, or quality control into a 15 mL centrifuge tube.

  • Add 50 µL of the this compound internal standard solution (100 ng/mL).

  • Add 1 mL of deionized water and vortex.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

  • Transfer the solution to an LC-MS vial for analysis.

3. LC-MS/MS Instrumental Parameters

ParameterSetting
Liquid Chromatograph
ColumnC18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A0.1% Formic acid in water with 5 mM ammonium acetate
Mobile Phase B0.1% Formic acid in methanol
Flow Rate0.3 mL/min
Gradient10% B to 90% B over 6 minutes, hold at 90% B for 1.5 min, return to 10% B
Injection Volume5 µL
Column Temperature40°C
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Ion Source Temp500°C
Ion Spray Voltage5500 V

4. Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound190.0109.182.1
Amphetamine136.1119.191.1
Methamphetamine150.1119.191.1
2C-B260.0243.0182.0
Other AnalytesUser-definedUser-definedUser-defined

Quantitative Data and Method Performance

The following tables summarize the expected performance characteristics of the described methods. These values are representative and should be established by each laboratory during method validation.

Table 1: GC-MS Method Validation Parameters

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-10 ng/mL
Accuracy (% Bias)± 15%
Precision (%RSD)< 15%
Recovery> 80%

Table 2: LC-MS/MS Method Validation Parameters

ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1-0.5 ng/mL[5]
Limit of Quantification (LOQ)0.5-1.0 ng/mL[5]
Accuracy (% Bias)± 15%
Precision (%RSD)< 10%
Recovery> 85%
Matrix EffectCompensated by Internal Standard

Visualizations

GCMS_Workflow Sample Urine Sample (1 mL) IS Add this compound (Internal Standard) Sample->IS Buffer Add Borate Buffer (pH 9.2) IS->Buffer Extraction Liquid-Liquid Extraction (n-Butyl Chloride) Buffer->Extraction Evaporation1 Evaporate to Dryness Extraction->Evaporation1 Derivatization Derivatize with HFBA Evaporation1->Derivatization Evaporation2 Evaporate to Dryness Derivatization->Evaporation2 Reconstitution Reconstitute in Ethyl Acetate Evaporation2->Reconstitution Analysis GC-MS Analysis Reconstitution->Analysis

Caption: GC-MS sample preparation workflow.

LCMSMS_Workflow Sample Plasma Sample (0.5 mL) IS Add this compound (Internal Standard) Sample->IS Dilution Dilute with Water IS->Dilution SPE Solid-Phase Extraction (Mixed-Mode Cation Exchange) Dilution->SPE Wash Wash Cartridge SPE->Wash Elution Elute Analytes Wash->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: LC-MS/MS sample preparation workflow.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of phenethylamine-type drugs in forensic toxicology. The protocols provided herein offer robust and reliable methods for the screening and confirmation of these substances in biological matrices. The use of a deuterated internal standard is critical for achieving the high level of accuracy and precision required in forensic casework. Laboratories should perform a full validation of these methods to ensure compliance with their specific standard operating procedures and regulatory requirements.

References

Application Notes and Protocols: Monitoring Organic Reactions and Impurity Profiling with (2-Bromoethyl)benzene-D5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the precise world of pharmaceutical development and organic synthesis, the ability to accurately monitor the progress of a chemical reaction and to identify and quantify impurities is paramount.[1] Unwanted substances in pharmaceuticals, known as impurities, can arise during the manufacturing process or as the active pharmaceutical ingredient (API) ages.[2] Even in small amounts, these impurities can impact the safety and efficacy of a drug, making their characterization a critical aspect of regulatory compliance.[2][3]

Stable isotope-labeled compounds are invaluable tools in analytical chemistry, serving as ideal internal standards for quantitative analysis.[4] Deuterated standards, where hydrogen atoms are replaced by their stable isotope deuterium, are particularly useful.[5] They are chemically almost identical to their non-deuterated counterparts, meaning they behave similarly during chromatographic separation and ionization in mass spectrometry.[4] This ensures reliable correction for variations in sample preparation, injection volume, and instrument response.[6]

(2-Bromoethyl)benzene-D5, the deuterated form of (2-Bromoethyl)benzene, is an excellent internal standard for applications involving its non-labeled analogue.[7] (2-Bromoethyl)benzene itself is a key building block in the synthesis of various organic molecules and pharmaceutical intermediates, such as the antidepressant phenelzine.[8][9] This document provides detailed protocols for the application of this compound in monitoring organic reactions and in the quantitative analysis of impurities.

Application 1: Quantitative Monitoring of Organic Reaction Progress

The use of a deuterated internal standard allows for precise quantification of reactants and products over time, providing crucial kinetic data without the need for extensive calibration curves at each time point.[10] This protocol describes the use of this compound to monitor the synthesis of phenelzine from (2-bromoethyl)benzene and hydrazine.

Experimental Protocol: Monitoring Phenelzine Synthesis via GC-MS
  • Reagents and Materials:

    • (2-Bromoethyl)benzene (Analyte)

    • Hydrazine

    • This compound (Internal Standard, IS)[11]

    • Ethanol (Reaction Solvent)

    • Ethyl Acetate (Extraction Solvent)

    • Deionized Water

    • Anhydrous Sodium Sulfate

    • GC Vials with Septa

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in ethanol to a final concentration of 1 mg/mL. Store at 2-8°C.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2-Bromoethyl)benzene (e.g., 1.85 g, 10 mmol) and ethanol (20 mL).

    • Add hydrazine hydrate (e.g., 1.0 g, 20 mmol).

    • Heat the reaction mixture to reflux (approx. 78°C).

  • Reaction Sampling and Quenching:

    • At designated time points (e.g., t = 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing 900 µL of deionized water.

  • Sample Preparation for GC-MS Analysis:

    • To each quenched sample, add a precise volume (e.g., 100 µL) of the this compound internal standard stock solution.

    • Add 1 mL of ethyl acetate and vortex for 1 minute to extract the organic components.

    • Allow the layers to separate and transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic extract to a GC vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent GC or similar, equipped with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[12]

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Quadrupole Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Monitor m/z for (2-Bromoethyl)benzene (e.g., 105, 184).

      • Monitor m/z for this compound (e.g., 110, 190).

      • Monitor m/z for Phenelzine (e.g., 91, 136).

  • Data Analysis:

    • Calculate the peak area ratio of the analyte ((2-Bromoethyl)benzene) to the internal standard (this compound).

    • The concentration of the analyte is proportional to this ratio.[6]

    • Plot the concentration of (2-Bromoethyl)benzene over time to determine the reaction kinetics.

Data Presentation: Reaction Monitoring

The following table represents example data obtained from the GC-MS analysis, demonstrating the consumption of the starting material over time.

Time Point (Hours)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)% (2-Bromoethyl)benzene Remaining
0854,321861,5540.992100.0
1683,457860,9870.79480.0
2512,593859,8810.59660.1
4299,011862,1340.34735.0
8102,516861,7450.11912.0
248,543860,5210.0101.0

Workflow Diagram: Reaction Monitoring

G cluster_setup Reaction Setup cluster_sampling Sampling & Quenching cluster_prep Sample Preparation cluster_analysis Analysis A Combine Reactants: (2-Bromoethyl)benzene + Hydrazine in Ethanol B Initiate Reaction (e.g., Reflux) A->B C Withdraw Aliquot at Timed Intervals B->C t = 0, 1, 2... hrs D Quench Reaction in Water C->D E Spike with Internal Standard: This compound D->E F Liquid-Liquid Extraction (Ethyl Acetate) E->F G Dry & Transfer to GC Vial F->G H GC-MS Analysis (SIM Mode) G->H I Data Processing: Calculate Peak Area Ratio (Analyte / IS) H->I J Plot Concentration vs. Time I->J

Workflow for quantitative reaction monitoring using a deuterated internal standard.

Application 2: Impurity Profiling in a (2-Bromoethyl)benzene Sample

Impurity profiling is essential for ensuring the quality and safety of pharmaceutical ingredients.[1] this compound can be used as an internal standard to accurately quantify process-related impurities or degradants in a batch of (2-Bromoethyl)benzene.

Experimental Protocol: Impurity Quantification via LC-MS
  • Reagents and Materials:

    • (2-Bromoethyl)benzene Sample (for analysis)

    • This compound (Internal Standard, IS)

    • Reference standards for known potential impurities (e.g., Styrene, Phenethyl alcohol)

    • Acetonitrile (LC-MS Grade)

    • Water with 0.1% Formic Acid (LC-MS Grade)

    • LC-MS Vials

  • Preparation of Solutions:

    • Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of acetonitrile.

    • Analyte Stock (1 mg/mL): Accurately weigh 10 mg of the (2-Bromoethyl)benzene sample and dissolve in 10 mL of acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards by diluting known impurity reference standards and spiking each with a constant amount of the Internal Standard stock solution.

  • Sample Preparation:

    • In an LC-MS vial, add 900 µL of acetonitrile.

    • Add 50 µL of the Analyte Stock solution.

    • Add 50 µL of the Internal Standard stock solution.

    • Vortex to mix thoroughly. The final concentration will be 50 µg/mL for the analyte sample and 5 µg/mL for the IS.

  • LC-MS Instrumentation and Conditions:

    • LC System: High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC).

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS System: Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF).

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Acquisition: Monitor for the [M+H]⁺ or other relevant adducts of the main component, the internal standard, and expected impurities.

  • Data Analysis:

    • Identify impurity peaks in the chromatogram based on their retention times and mass-to-charge ratios relative to known standards.

    • For each identified impurity, calculate the ratio of its peak area to the peak area of the internal standard, this compound.

    • Quantify the amount of each impurity using the calibration curve generated from the reference standards.

Data Presentation: Impurity Quantification

The following table summarizes hypothetical results for the quantification of two common impurities in a (2-Bromoethyl)benzene sample.

CompoundRetention Time (min)Peak AreaIS Peak AreaResponse Ratio (Impurity/IS)Calculated Amount (% w/w)
Styrene3.512,5401,548,9000.00810.08%
Phenethyl alcohol4.218,6701,548,9000.01210.12%
This compound (IS)6.81,548,900---
(2-Bromoethyl)benzene6.81.87E+08--99.80%

Workflow Diagram: Impurity Profiling

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_quant Data Processing & Quantification A Prepare Analyte Stock (Batch of (2-Bromoethyl)benzene) D Create Final Samples: Spike Analyte & Cal. Standards with Internal Standard A->D B Prepare Internal Standard Stock (this compound) B->D C Prepare Calibration Standards (Known Impurities) C->D E Inject Samples into LC-MS System D->E F Separate Components on Reverse-Phase Column E->F G Detect and Record Mass Spectra F->G H Identify Impurity Peaks (Retention Time & m/z) G->H I Calculate Peak Area Ratios (Impurity / IS) H->I J Quantify Impurities using Calibration Curve I->J

Workflow for impurity profiling and quantification using an internal standard.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of organic reactions and the profiling of impurities. Its chemical similarity to the non-labeled analyte ensures high accuracy and precision by compensating for variations during sample handling and analysis.[4][6] The protocols outlined here provide a framework for implementing this powerful analytical tool in research, development, and quality control settings, ultimately contributing to the production of safer and more well-characterized chemical and pharmaceutical products.

References

Application Notes and Protocols for (2-Bromoethyl)benzene-D5 in Pharmacokinetic and Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromoethyl)benzene-D5 is a deuterated form of (2-Bromoethyl)benzene, a versatile building block in pharmaceutical synthesis.[1][2] The incorporation of deuterium (D), a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a molecule, making this compound a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies.[3][4][5][6] Deuteration can lead to improved metabolic stability, reduced formation of toxic metabolites, and enhanced drug efficacy.[7] These application notes provide an overview of the utility of this compound in DMPK research and detailed protocols for its use.

Key Applications
  • Internal Standard in Bioanalytical Methods: Due to its similar chemical properties and distinct mass from the non-deuterated analog, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of (2-Bromoethyl)benzene or its metabolites in biological matrices.

  • Metabolic Stability Assessment: Comparing the rate of metabolism of this compound to its non-deuterated counterpart in vitro (e.g., using liver microsomes) can elucidate the sites of metabolic attack and the kinetic isotope effect. A slower metabolism of the deuterated compound suggests that the deuterated positions are involved in the metabolic process.

  • Pharmacokinetic Profiling: In vivo studies in animal models using this compound can help determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). The deuterium label allows for precise tracking of the compound and its metabolites.[5]

  • Elucidation of Metabolic Pathways: The deuterium labeling can help in identifying metabolites by mass spectrometry, as the mass shift of the deuterium atoms is maintained in the metabolites. This aids in the structural elucidation of metabolic products.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound compared to its non-deuterated analog.

Materials:

  • This compound

  • (2-Bromoethyl)benzene

  • Pooled human liver microsomes (or from other species of interest)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound and (2-Bromoethyl)benzene in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and the NADPH regenerating system.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding pre-warmed liver microsomes (final protein concentration typically 0.5 mg/mL).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation:

Table 1: Comparative In Vitro Metabolic Stability Data

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
(2-Bromoethyl)benzene25.327.4
This compound45.815.1

Note: The data presented in this table is illustrative and not based on actual experimental results.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of this compound and its non-deuterated analog in rats.

Materials:

  • This compound

  • (2-Bromoethyl)benzene

  • Formulation vehicle (e.g., a mixture of PEG400, Solutol HS 15, and water)

  • Male Sprague-Dawley rats (n=3-5 per group)

  • Dosing syringes and gavage needles (for oral administration) or catheters (for intravenous administration)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Prepare a dosing solution of each compound in the formulation vehicle.

  • Administer a single dose of the test compound to each rat (e.g., 10 mg/kg orally or 2 mg/kg intravenously).

  • Collect blood samples from the tail vein or a cannula at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Extract the drug from plasma samples using a suitable method (e.g., protein precipitation with ACN).

  • Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method with an appropriate internal standard.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL) using non-compartmental analysis.

Data Presentation:

Table 2: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter(2-Bromoethyl)benzeneThis compound
Cmax (ng/mL) 8501250
Tmax (h) 1.52.0
AUC (0-t) (ng*h/mL) 45007800
t½ (h) 4.27.5
CL/F (mL/h/kg) 22221282

Note: The data presented in this table is illustrative and not based on actual experimental results.

Visualizations

G Workflow for In Vitro Metabolic Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solutions (this compound & Non-deuterated) prep_plate Prepare 96-well Plate (Buffer, Test Compound, NADPH System) prep_stock->prep_plate pre_inc Pre-incubate at 37°C prep_plate->pre_inc start_rxn Initiate Reaction with Liver Microsomes pre_inc->start_rxn time_points Incubate and Quench at Time Points start_rxn->time_points centrifuge Centrifuge to Precipitate Proteins time_points->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Caption: Workflow for the in vitro metabolic stability assay.

G Effect of Deuteration on Drug Metabolism cluster_non_deuterated Non-Deuterated Compound cluster_deuterated Deuterated Compound cluster_pk Pharmacokinetic Outcome drug_h Drug-H metabolite_h Metabolite drug_h->metabolite_h Fast Metabolism (C-H bond cleavage) pk_outcome Improved PK Profile: - Increased Half-life - Higher Exposure (AUC) - Reduced Clearance drug_h->pk_outcome Compared to drug_d Drug-D metabolite_d Metabolite drug_d->metabolite_d Slower Metabolism (Stronger C-D bond) drug_d->pk_outcome Leads to

Caption: Conceptual diagram of how deuteration affects drug metabolism.

References

Troubleshooting & Optimization

Preventing deuterium-hydrogen exchange with (2-Bromoethyl)benzene-D5 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing deuterium-hydrogen (D-H) exchange with (2-Bromoethyl)benzene-D5 in solution.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, this is a concern because the loss of deuterium from the benzene ring compromises the isotopic purity of the compound. This can impact the accuracy of experimental results, particularly in applications like NMR spectroscopy and mass spectrometry where the deuterium label is used as a tracer or for spectral simplification.

Q2: What are the primary factors that can cause D-H exchange in a solution of this compound?

A2: Several factors can promote D-H exchange:

  • Presence of labile protons: Sources of protons, such as water (H2O), acidic or basic functional groups in the solvent or other molecules in the solution, can facilitate exchange.[2]

  • pH of the solution: Both acidic and basic conditions can catalyze D-H exchange.[1][3][4] For many organic compounds, the rate of exchange is at its minimum around neutral pH.

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including D-H exchange.[3][5]

  • Presence of catalysts: Certain metals (like palladium or platinum) and strong acids or bases can act as catalysts, significantly accelerating the exchange process.[1][4]

Q3: How can I detect if D-H exchange has occurred in my sample of this compound?

A3: The most common analytical techniques to detect and quantify D-H exchange are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of signals in the aromatic region where deuterium atoms were supposed to be, indicating their replacement by protons. 2H NMR can show a decrease in the intensity of the deuterium signal.

  • Mass Spectrometry (MS): A decrease in the molecular weight of this compound would be observed as deuterium atoms (mass ≈ 2 amu) are replaced by hydrogen atoms (mass ≈ 1 amu).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in the aromatic region of 1H NMR spectrum. Deuterium-hydrogen exchange on the benzene ring.1. Ensure all solvents are anhydrous and deuterated if possible. 2. Use glassware that has been oven-dried to remove any residual moisture.[6] 3. Prepare and handle the sample under an inert atmosphere (e.g., nitrogen or argon).[7][8][9][10]
Mass spectrometry data shows a lower molecular weight than expected for the D5-labeled compound. Loss of deuterium due to D-H exchange.1. Review the sample preparation and storage conditions. Avoid exposure to acidic or basic conditions. 2. Minimize the time the sample is in a protic solvent. 3. Store the sample at a low temperature, but avoid freezing in certain solvents.[7][9]
Gradual loss of isotopic purity over time. Slow D-H exchange during storage.1. Store the compound in a tightly sealed container, under an inert atmosphere, and at a recommended low temperature.[7][9] 2. For long-term storage, consider storing the neat compound or in an aprotic, anhydrous solvent.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy to Minimize D-H Exchange
  • Glassware Preparation:

    • Thoroughly clean an NMR tube and cap.

    • Dry the NMR tube and any glass pipettes in an oven at a high temperature (e.g., 120 °C) for at least 4 hours to remove all traces of water.

    • Allow the glassware to cool to room temperature in a desiccator or under a stream of dry inert gas (e.g., nitrogen or argon).[6]

  • Solvent Preparation:

    • Use a high-purity, anhydrous deuterated solvent (e.g., CDCl3, C6D6).

    • If the solvent is not from a fresh, sealed ampule, it may be necessary to dry it further using molecular sieves.

  • Sample Handling:

    • Conduct all manipulations of this compound and the solvent in a glove box or under a positive pressure of an inert gas.[7][8][9][10]

    • Weigh the desired amount of this compound directly into the NMR tube or a small, dry vial.

    • Using a dry syringe or pipette, add the appropriate volume of the anhydrous deuterated solvent to the NMR tube.

    • Cap the NMR tube tightly.

    • If the sample needs to be mixed, use a vortex mixer instead of inverting the tube to avoid potential contamination from the cap.

  • Analysis:

    • Acquire the NMR spectrum as soon as possible after sample preparation.

Protocol 2: Storage of this compound Solutions
  • Solvent Choice:

    • For long-term storage in solution, choose a non-polar, aprotic, and anhydrous solvent.

    • If a protic solvent must be used, prepare the solution immediately before use and keep it at a low temperature for the shortest possible time.

  • Container and Atmosphere:

    • Use a vial with a PTFE-lined cap to ensure a tight seal.

    • Before sealing, flush the headspace of the vial with a dry, inert gas like argon or nitrogen to displace any air and moisture.

  • Temperature:

    • Store the solution at a low, stable temperature. For many organic compounds, refrigeration (2-8 °C) is suitable. Avoid repeated freeze-thaw cycles.

Visualizations

DH_Exchange_Pathway cluster_environment Solution Environment cluster_molecule This compound Protic_Solvent Protic Solvent (e.g., H₂O) Deuterated_Benzene C₆D₅CH₂CH₂Br Protic_Solvent->Deuterated_Benzene H⁺ source Acid_Catalyst Acid Catalyst (H⁺) Acid_Catalyst->Deuterated_Benzene Catalyzes exchange Base_Catalyst Base Catalyst (OH⁻) Base_Catalyst->Deuterated_Benzene Catalyzes exchange Exchanged_Product Partially or fully protonated product Deuterated_Benzene->Exchanged_Product D-H Exchange

Caption: Factors influencing Deuterium-Hydrogen exchange.

Experimental_Workflow start Start: Prepare Experiment dry_glassware Oven-dry all glassware start->dry_glassware use_anhydrous Use anhydrous, aprotic solvent start->use_anhydrous inert_atmosphere Handle under inert atmosphere (N₂ or Ar) start->inert_atmosphere prepare_sample Prepare sample solution dry_glassware->prepare_sample use_anhydrous->prepare_sample inert_atmosphere->prepare_sample analyze Analyze promptly (NMR, MS) prepare_sample->analyze store Store properly if needed prepare_sample->store storage_conditions Low temperature, Inert atmosphere, Tightly sealed store->storage_conditions

Caption: Workflow for minimizing D-H exchange.

References

Technical Support Center: Troubleshooting Chromatographic Peak Tailing for (2-Bromoethyl)benzene-D5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (2-Bromoethyl)benzene-D5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address chromatographic peak tailing and other common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak tailing and why is it a problem?

A: Chromatographic peak tailing is a phenomenon where a peak in a chromatogram is not symmetrical, and its trailing edge is broader than its leading edge. An ideal chromatographic peak should have a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased sensitivity, ultimately compromising the quantitative accuracy and reproducibility of the analysis.

Q2: Are there any specific properties of this compound that might contribute to peak tailing?

A: Yes, the chemical properties of this compound can present unique challenges:

  • Halogenation: The presence of a bromine atom can lead to specific interactions. In Gas Chromatography (GC), halogenated compounds can sometimes interact with active sites in the injector or column, or even with the ion source in a mass spectrometer, causing peak tailing.[1]

  • Deuteration: While deuterated compounds are excellent internal standards due to their chemical similarity to the analyte, the substitution of hydrogen with deuterium can slightly alter the compound's polarity and volatility. This can sometimes lead to slight differences in retention time compared to the non-deuterated analog and, in some cases, affect peak shape, though this is less common than other causes of tailing.

  • Potential for Activity: The bromoethyl group can be reactive, potentially interacting with active silanol groups on silica-based columns in Liquid Chromatography (LC) or active sites in a GC system.

Q3: I'm observing peak tailing for all my peaks, not just this compound. What could be the cause?

A: When all peaks in a chromatogram exhibit tailing, the issue is likely systemic and not specific to a single analyte. Common causes include:

  • GC:

    • Improper column installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume and turbulence.[2]

    • Blocked inlet liner or column frit: Particulate matter from samples or the system can partially block the flow path.

    • System leaks: Leaks in the carrier gas flow path can disrupt the chromatography.

  • LC:

    • Extra-column volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.

    • Blocked column frit: Similar to GC, a blocked frit at the column inlet can distort peak shapes.

    • Detector issues: A large detector cell volume or slow detector response time can contribute to peak tailing.[3]

Q4: Can the sample solvent affect the peak shape of this compound?

A: Absolutely. The choice of sample solvent is crucial for good peak shape.

  • In GC: The solvent should be compatible with the stationary phase polarity. Injecting a non-polar compound dissolved in a highly polar solvent onto a non-polar column can cause poor sample focusing on the column head, leading to peak distortion. For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent for proper solvent trapping and analyte focusing.[2]

  • In LC: The sample solvent should be as weak as or weaker than the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion and fronting. Whenever possible, dissolve the sample in the initial mobile phase.

Gas Chromatography (GC) Troubleshooting Guide

Peak tailing in the GC analysis of this compound can often be traced back to issues within the inlet, the column, or the method parameters.

Troubleshooting Workflow for GC Peak Tailing

GCTroubleshooting cluster_liner Inlet Maintenance cluster_column Column Health cluster_method Method Parameters start Peak Tailing Observed for This compound check_liner Inspect & Clean/Replace Inlet Liner start->check_liner Start with Inlet check_column Inspect & Trim/Replace GC Column check_liner->check_column If tailing persists liner_contaminated Contaminated Liner? (Active sites, non-volatile residue) check_liner->liner_contaminated liner_type Incorrect Liner Type? (e.g., empty liner for active compound) check_liner->liner_type optimize_method Optimize GC Method Parameters check_column->optimize_method If tailing persists column_cut Poor Column Cut? (Jagged, not 90°) check_column->column_cut column_install Improper Installation? (Incorrect depth) check_column->column_install column_contam Column Contamination? (Matrix buildup) check_column->column_contam solution Peak Shape Improved optimize_method->solution Resolution inlet_temp Suboptimal Inlet Temp? (Too low for volatilization) optimize_method->inlet_temp oven_prog Incorrect Oven Program? (Initial temp too high) optimize_method->oven_prog flow_rate Carrier Gas Flow Rate? (Too low) optimize_method->flow_rate

GC Peak Tailing Troubleshooting Workflow
Detailed GC Troubleshooting Steps

Potential Cause Recommended Action Rationale
Inlet Issues
Contaminated Inlet LinerReplace the liner. For active compounds like this compound, consider using a deactivated liner, possibly with glass wool to aid vaporization.[4][5][6][7][8]Active sites on a dirty liner can cause secondary interactions with the analyte, leading to tailing.
Improper Column Installation in InletRe-install the column, ensuring a clean, 90-degree cut and the correct insertion depth as per the instrument manufacturer's guidelines.[2]A poor cut or incorrect placement can create dead volumes where the sample can be delayed, causing peak broadening and tailing.
Incorrect Inlet TemperatureOptimize the inlet temperature. A good starting point is 250 °C. If tailing persists, a slightly higher temperature might be necessary to ensure complete and rapid vaporization.Incomplete vaporization of the analyte in the inlet will lead to a slow and incomplete transfer to the column, resulting in a tailing peak.
Column Issues
Column ContaminationTrim 10-20 cm from the front of the column. If this does not resolve the issue, the column may need to be replaced.Non-volatile matrix components can accumulate at the head of the column, creating active sites that interact with the analyte.
Incompatible Stationary PhaseThis compound is a moderately polar compound. A 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a 6% cyanopropylphenyl-polysiloxane (e.g., DB-624) column is a good starting point.[9][10]A mismatch in polarity between the analyte and the stationary phase can lead to poor peak shape.
Method Parameters
Suboptimal Oven Temperature ProgramFor splitless injections, ensure the initial oven temperature is at least 20°C below the boiling point of the sample solvent to allow for proper analyte focusing.A high initial temperature can cause the analyte band to spread on the column before the temperature ramp begins, resulting in broad and tailing peaks.[2]
Low Carrier Gas Flow RateEnsure the carrier gas flow rate is optimal for the column dimensions. For a 0.25 mm ID column, a flow rate of around 1-1.5 mL/min is typical.A flow rate that is too low can lead to increased diffusion of the analyte band within the column, causing peak broadening and tailing.
Recommended GC Parameters for Aromatic Brominated Compounds

The following table provides a starting point for method development for this compound, based on methods for similar compounds.

Parameter Recommendation
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)

Liquid Chromatography (LC) Troubleshooting Guide

For LC analysis of this compound, peak tailing is often related to secondary interactions with the stationary phase or issues with the mobile phase.

Troubleshooting Workflow for LC Peak Tailing

LCTroubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column_lc Column Health cluster_system System Effects start Peak Tailing Observed for This compound check_mobile_phase Optimize Mobile Phase (pH, Buffer, Modifiers) start->check_mobile_phase Start with Mobile Phase check_column Evaluate Column (Type, Age, Contamination) check_mobile_phase->check_column If tailing persists ph_issue Incorrect pH? (Analyte-silanol interactions) check_mobile_phase->ph_issue buffer_issue Inadequate Buffering? (pH shifts during gradient) check_mobile_phase->buffer_issue check_system Inspect LC System (Extra-column volume, fittings) check_column->check_system If tailing persists column_type Inappropriate Column? (High silanol activity) check_column->column_type column_age Column Degradation? (Loss of stationary phase) check_column->column_age column_contam_lc Contamination? (Strongly retained compounds) check_column->column_contam_lc solution Peak Shape Improved check_system->solution Resolution dead_volume Excessive Dead Volume? (Tubing, connections) check_system->dead_volume leaks System Leaks? (Poorly fitted connections) check_system->leaks

LC Peak Tailing Troubleshooting Workflow
Detailed LC Troubleshooting Steps

Potential Cause Recommended Action Rationale
Mobile Phase Issues
Secondary Silanol InteractionsLower the mobile phase pH to around 2.5-3.0 by adding 0.1% formic acid or acetic acid. This protonates the silanol groups, reducing their interaction with the analyte.[8]Active, deprotonated silanol groups on the silica surface of reversed-phase columns can interact with polar or basic analytes, causing peak tailing.
Inadequate BufferingUse a buffer (e.g., ammonium formate or ammonium acetate) at a concentration of 10-20 mM, especially if operating at a mid-range pH.A buffer helps to maintain a constant pH across the column, ensuring consistent ionization of both the analyte and silanol groups, which improves peak shape.
Column Issues
High Silanol Activity ColumnUse a modern, high-purity, end-capped C18 or a Phenyl-Hexyl column. These columns have fewer active silanol sites.End-capping chemically treats the silica surface to reduce the number of accessible silanol groups, minimizing secondary interactions. Phenyl-Hexyl phases can offer alternative selectivity for aromatic compounds.
Column Contamination/AgeFlush the column with a strong solvent (e.g., isopropanol). If this is ineffective, replace the column. A guard column is recommended to protect the analytical column.Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shapes.
System Issues
Extra-column VolumeMinimize the length and internal diameter of all tubing between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.Any space outside of the column where the analyte band can spread will contribute to peak broadening and tailing.
Recommended LC Parameters for Aromatic Brominated Compounds

This table provides a starting point for developing an LC method for this compound.

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detector Mass Spectrometer (MS) or UV Detector (at an appropriate wavelength, e.g., 254 nm)

References

Identifying and resolving analytical interferences with (2-Bromoethyl)benzene-D5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (2-Bromoethyl)benzene-D5. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common analytical interferences encountered during its use as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in our field?

A1: this compound is the deuterium-labeled form of (2-Bromoethyl)benzene. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using mass spectrometry (MS), typically coupled with gas chromatography (GC) or liquid chromatography (LC). In drug development and research, it is ideal for quantifying analytes with a similar chemical structure, such as phenethylamines and their derivatives, ensuring high accuracy and precision by compensating for variations during sample preparation and analysis.

Q2: I am observing poor reproducibility and accuracy in my LC-MS/MS assay when using this compound as an internal standard. What could be the cause?

A2: Poor reproducibility and accuracy are often linked to differential matrix effects. This can occur when the analyte and the this compound internal standard do not perfectly co-elute from the chromatography column.[1] Deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts.[2] If there are interfering components from the sample matrix (e.g., plasma, urine) that co-elute with either the analyte or the internal standard but not both, it can lead to disproportionate ion suppression or enhancement, compromising the accuracy of the results.[3][4]

Q3: My analyte and this compound peaks are slightly separated in my chromatogram. Is this a significant problem?

A3: Yes, this can be a significant issue. This separation, even if minor, can lead to the analyte and the internal standard being subjected to different matrix environments as they enter the mass spectrometer.[1] This can result in differential ion suppression or enhancement, which invalidates the core assumption of using an internal standard – that it behaves identically to the analyte.[3] It is crucial to ensure complete or near-complete co-elution to obtain reliable quantitative data.

Q4: How can I confirm that matrix effects are the cause of my analytical issues?

A4: You can perform a post-extraction addition experiment. This involves comparing the response of the analyte and internal standard in a neat solution versus their response when spiked into an extracted blank matrix. A significant difference in the signal intensity indicates the presence of matrix effects. Additionally, a post-column infusion study can help identify the regions in the chromatogram where ion suppression or enhancement is occurring.

Q5: What are the first steps to resolve issues of peak separation between my analyte and this compound?

A5: The initial approach should be to modify your chromatographic method to improve co-elution.[5][6] This can involve:

  • Adjusting the mobile phase composition: Modifying the gradient or isocratic solvent ratio can alter the selectivity of the separation.

  • Changing the column temperature: Temperature can influence retention times and peak shapes.

  • Switching to a column with a different stationary phase: A different column chemistry can provide the necessary selectivity to achieve co-elution.[7]

  • Using a column with lower resolution: In some cases, a column with slightly broader peaks can promote the overlap between the analyte and the internal standard, which can be an effective strategy.[1]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Matrix Effects

This guide provides a systematic approach to identifying and addressing matrix effects when using this compound.

Symptoms:

  • Poor accuracy and precision in quality control (QC) samples.

  • Non-linear calibration curves.

  • Inconsistent analyte/internal standard peak area ratios across different sample lots.

Troubleshooting Workflow:

A Start: Inaccurate Results Observed B Step 1: Verify Peak Co-elution Overlay chromatograms of analyte and this compound. A->B C Are peaks fully co-eluting? B->C D Step 2: Optimize Chromatography Adjust mobile phase, gradient, or column to achieve co-elution. C->D No E Step 3: Perform Matrix Effect Experiment (Post-extraction spike in blank matrix vs. neat solution) C->E Yes D->B F Is there a significant difference in signal (>15%)? E->F G Step 4: Improve Sample Preparation Implement additional cleanup steps (e.g., SPE, LLE). F->G Yes J Problem is likely not matrix effects. Investigate other sources of error (e.g., instrument performance, standard preparation). F->J No H Step 5: Use Matrix-Matched Calibrators Prepare calibration standards in a blank matrix. G->H I End: Issue Resolved H->I

Caption: Troubleshooting workflow for matrix effects.

Data Presentation: Illustrative Matrix Effect Analysis

The following table demonstrates how to quantify matrix effects. A value close to 100% indicates minimal matrix effect, while values lower or higher suggest ion suppression or enhancement, respectively.

Sample IDAnalyte Area (Neat Solution)Analyte Area (Post-Spiked Matrix)Matrix Effect (%)This compound Area (Neat)This compound Area (Post-Spiked Matrix)Matrix Effect (%)
Lot A150,00090,00060.0% (Suppression)160,00095,00059.4% (Suppression)
Lot B152,000125,00082.2% (Suppression)158,000130,00082.3% (Suppression)
Lot C148,000175,000118.2% (Enhancement)162,000190,000117.3% (Enhancement)

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

Guide 2: Resolving Co-elution and Isobaric Interferences

Symptoms:

  • Distorted or shouldered peaks for the analyte or internal standard.

  • Inaccurate quantification, particularly at low concentrations.

  • Presence of interfering peaks in blank samples.

Troubleshooting Workflow:

A Start: Suspected Co-elution or Isobaric Interference B Step 1: Analyze Blank Matrix Check for interfering peaks at the retention time of the analyte and IS. A->B C Are interfering peaks present? B->C D Step 2: Enhance Chromatographic Resolution - Decrease mobile phase strength - Change stationary phase - Use a longer column C->D Yes E Step 3: Check for Isobaric Interference Examine MS/MS transitions. Is there a shared fragment ion? C->E No D->B H Step 5: Re-evaluate Sample Preparation Introduce more selective extraction to remove the interferent. D->H F Is there an isobaric interference? E->F G Step 4: Select More Specific MS/MS Transitions Choose unique precursor-product ion pairs for the analyte and IS. F->G Yes J Issue likely due to another cause. Re-evaluate initial symptoms. F->J No I End: Interference Resolved G->I H->I

Caption: Workflow for resolving co-elution and isobaric interferences.

Data Presentation: Impact of Chromatographic Modification on Peak Resolution

This table illustrates the effect of changing the mobile phase on the resolution of an analyte and an interfering peak.

MethodAnalyte Retention Time (min)Interferent Retention Time (min)Resolution (Rs)Accuracy at LLOQ (%)
Method 1 (50% Methanol)3.523.550.8 (Poor)75%
Method 2 (45% Methanol)4.104.251.6 (Good)98%
Method 3 (40% Acetonitrile)3.803.982.1 (Excellent)102%

Resolution (Rs) > 1.5 is generally considered adequate for quantification.

Experimental Protocols

Protocol 1: Sample Preparation for Plasma Analysis using Protein Precipitation

This protocol is a general method for extracting a small molecule analyte from plasma using this compound as an internal standard.

  • Prepare Working Solutions:

    • Prepare a stock solution of the analyte and this compound in a suitable organic solvent (e.g., methanol).

    • Create a working internal standard solution by diluting the this compound stock solution.

  • Sample Spiking:

    • Aliquot 100 µL of plasma sample (or calibrator/QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the working internal standard solution to each tube and vortex briefly.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis:

    • Vortex the reconstituted samples and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Method for Analyte Quantification

This is a template method that should be optimized for your specific analyte.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: 10% to 90% B

    • 3.0 - 3.5 min: 90% B

    • 3.5 - 4.0 min: 90% to 10% B

    • 4.0 - 5.0 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions:

    • Analyte: [M+H]+ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier)

    • This compound: [M+H]+ → Product Ion (Quantifier)

Note: All experimental protocols should be validated according to regulatory guidelines to ensure they are fit for purpose.

References

Correcting for ion suppression of (2-Bromoethyl)benzene-D5 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS), with a focus on the use of deuterated internal standards like (2-Bromoethyl)benzene-D5.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS and what causes it?

A1: Ion suppression is a phenomenon observed in Electrospray Ionization Mass Spectrometry (ESI-MS) that results in a decreased response for an analyte of interest. This occurs when other components in the sample, known as the matrix, interfere with the ionization of the target analyte in the ESI source. The co-eluting matrix components can alter the physical and chemical properties of the droplets, such as their surface tension and viscosity, which hinders the efficient formation of gas-phase ions of the analyte. Common causes of ion suppression include high concentrations of salts, detergents, or other endogenous or exogenous compounds in the sample matrix.

Q2: Why is a stable isotope-labeled internal standard like this compound used to correct for ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for correcting ion suppression in quantitative LC-MS assays. This is because SIL-IS are chemically and physically almost identical to the analyte of interest. They co-elute with the analyte during chromatography and experience the same degree of ion suppression in the ESI source. By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.

Q3: What are the key characteristics of an ideal stable isotope-labeled internal standard?

A3: An ideal stable isotope-labeled internal standard should possess the following characteristics:

  • It should not be naturally present in the sample.

  • It should have a high isotopic purity.

  • The isotopic label should be stable and not undergo exchange with the sample matrix.

  • It should have a mass difference of at least 3 Da from the analyte to avoid spectral overlap.

  • It should co-elute with the analyte during chromatographic separation.

  • It should have the same ionization efficiency as the analyte.

Troubleshooting Guides

Problem: Significant variability in analyte signal intensity between samples.

This issue often points towards varying degrees of ion suppression in different sample matrices.

Solution Workflow:

start Start: Signal Variability Observed check_is Verify Internal Standard (IS) Performance (e.g., this compound) start->check_is is_stable IS signal is stable? check_is->is_stable re_evaluate_is Re-evaluate IS Choice or Concentration check_is->re_evaluate_is IS Unstable investigate_matrix Investigate Matrix Effects is_stable->investigate_matrix No end End: Improved Signal Consistency is_stable->end Yes, but analyte varies (Proceed to investigate matrix) dilution Implement Sample Dilution investigate_matrix->dilution chromatography Optimize Chromatographic Separation investigate_matrix->chromatography dilution->end chromatography->end re_evaluate_is->check_is

Caption: Troubleshooting workflow for signal variability.

Detailed Steps:

  • Verify Internal Standard Performance: The first step is to check the signal intensity of your internal standard, this compound, across all samples. If the IS signal is also highly variable, it may indicate a problem with the IS itself or the sample preparation process.

  • Investigate Matrix Effects: If the internal standard signal is stable but the analyte signal is not, this strongly suggests that the analyte is experiencing ion suppression that is not being fully compensated for by the internal standard.

  • Implement Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating ion suppression. A dilution series should be performed to find the optimal dilution factor that improves the signal-to-noise ratio without compromising sensitivity.

  • Optimize Chromatographic Separation: Improving the separation of the analyte from co-eluting matrix components is a highly effective way to reduce ion suppression. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.

Problem: Low analyte signal intensity despite sufficient concentration.

This can be a direct consequence of significant ion suppression.

Solution Workflow:

start Start: Low Analyte Signal post_column_infusion Perform Post-Column Infusion Experiment start->post_column_infusion identify_suppression_zone Identify Suppression Zone in Chromatogram post_column_infusion->identify_suppression_zone modify_chromatography Modify Chromatography to Shift Analyte Elution identify_suppression_zone->modify_chromatography alternative_ionization Consider Alternative Ionization Technique (e.g., APCI) identify_suppression_zone->alternative_ionization If chromatography optimization fails end End: Enhanced Analyte Signal modify_chromatography->end alternative_ionization->end

Caption: Workflow for addressing low analyte signals.

Detailed Steps:

  • Perform Post-Column Infusion Experiment: This experiment helps to identify the regions in the chromatogram where ion suppression is occurring. A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the ESI source. A drop in the analyte's signal intensity when a blank matrix is injected indicates the elution of interfering components.

  • Modify Chromatography: Once the suppression zone is identified, the chromatographic method can be modified to shift the elution of the analyte of interest to a region with less interference.

  • Consider Alternative Ionization Technique: If ion suppression remains a significant issue even after optimizing the chromatography, an alternative ionization technique such as Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for your analyte.

Experimental Protocols

Protocol: Post-Column Infusion Experiment to Assess Ion Suppression

Objective: To identify the retention times at which co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS system with an ESI source

  • Syringe pump

  • T-connector

  • Analyte standard solution (e.g., the non-deuterated analog of (2-Bromoethyl)benzene)

  • Blank sample matrix (a sample prepared in the same way as the study samples but without the analyte or internal standard)

  • Mobile phase

Procedure:

  • Equilibrate the LC-MS system with the desired mobile phase.

  • Prepare a solution of the analyte standard at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).

  • Using the syringe pump, continuously infuse the analyte standard solution into the mobile phase flow via a T-connector placed between the analytical column and the ESI source.

  • Once a stable signal for the analyte is observed in the mass spectrometer, inject a blank sample matrix onto the LC column.

  • Monitor the signal intensity of the infused analyte throughout the chromatographic run. Any significant decrease in the signal intensity indicates a region of ion suppression.

Data Presentation

Table 1: Effect of Sample Dilution on Analyte Signal and Ion Suppression

Dilution FactorAnalyte Peak AreaThis compound (IS) Peak AreaAnalyte/IS Ratio% Ion Suppression
1 (undiluted)50,000200,0000.2575%
5150,000210,0000.7125%
10180,000205,0000.8810%
20195,000208,0000.943%

% Ion Suppression is calculated relative to the analyte response in a clean solvent.

Table 2: Comparison of Ionization Techniques for Analyte in a Complex Matrix

Ionization TechniqueAnalyte Signal-to-Noise RatioThis compound (IS) Signal-to-Noise Ratio
ESI1550
APCI8595

Minimizing isotopic cross-contribution between analyte and (2-Bromoethyl)benzene-D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing isotopic cross-contribution between your analyte and the internal standard, (2-Bromoethyl)benzene-D5. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contribution?

Isotopic cross-contribution, also known as crosstalk, is the interference between the mass spectrometric signals of an analyte and its isotopically labeled internal standard (IS). This occurs when the isotopic distribution of the analyte overlaps with the mass-to-charge ratio (m/z) of the IS, or vice versa. For example, the M+5 isotope peak of the native analyte can contribute to the signal of the D5-labeled internal standard.

Q2: Why is it important to minimize isotopic cross-contribution?

Minimizing isotopic cross-contribution is crucial for accurate and precise quantification in mass spectrometry-based assays. Significant overlap can lead to an overestimation of the internal standard's response at low analyte concentrations and an underestimation at high concentrations, compromising the integrity of the calibration curve and the accuracy of the results.

Q3: What is an acceptable level of isotopic cross-contribution?

While the acceptable level can vary depending on the specific assay requirements and regulatory guidelines, a common target is to keep the cross-contribution of the analyte to the internal standard signal below 5% and the contribution of the internal standard to the analyte signal below 1%.

Q4: How can I assess the level of isotopic cross-contribution in my assay?

To assess cross-contribution, prepare two sets of samples:

  • Analyte Contribution to IS: A sample containing the analyte at the upper limit of quantification (ULOQ) without any internal standard. Analyze this sample and monitor the signal at the m/z of the internal standard.

  • IS Contribution to Analyte: A sample containing the internal standard at the working concentration without any analyte. Analyze this sample and monitor the signal at the m/z of the analyte.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to isotopic cross-contribution between your analyte and this compound.

Issue 1: High Contribution of Analyte to Internal Standard Signal (>5%)

High contribution of the analyte's isotopic peaks to the internal standard signal can artificially inflate the IS response, particularly at high analyte concentrations.

Troubleshooting Steps:

  • Verify Isotopic Purity of Analyte Standard: Ensure the analyte standard is not contaminated with the deuterated internal standard.

  • Optimize Chromatographic Separation: Improving the chromatographic separation between the analyte and any interfering matrix components can sometimes reduce apparent cross-contribution.

  • Select a Different Precursor-Product Ion Transition: If using tandem mass spectrometry (MS/MS), evaluate different fragmentation pathways for both the analyte and the internal standard to find transitions with less overlap.

  • Mathematical Correction: If the cross-contribution is consistent and well-characterized, a mathematical correction can be applied to the data during processing.

Issue 2: High Contribution of Internal Standard to Analyte Signal (>1%)

Contribution from the internal standard to the analyte signal is often due to the presence of non-labeled impurities in the internal standard stock.

Troubleshooting Steps:

  • Verify Isotopic Purity of this compound: The isotopic purity of the deuterated internal standard is critical. A lower isotopic purity means a higher proportion of unlabeled (D0) species, which will directly contribute to the analyte signal. Source a high-purity standard (ideally >98% isotopic purity).

  • Optimize Internal Standard Concentration: Using a lower concentration of the internal standard can reduce its contribution to the analyte signal, but ensure the concentration is high enough to provide a robust signal throughout the calibration range.

  • Chromatographic Separation: In some cases, it may be possible to chromatographically separate the D0 impurity from the analyte.

Experimental Workflow for Assessing and Mitigating Cross-Contribution

The following diagram outlines a typical workflow for investigating and minimizing isotopic cross-contribution.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation cluster_action Corrective Actions cluster_pass Result prep_analyte Prepare Analyte at ULOQ (No IS) analyze_analyte Analyze ULOQ Sample prep_analyte->analyze_analyte prep_is Prepare IS at Working Conc. (No Analyte) analyze_is Analyze IS Sample prep_is->analyze_is eval_analyte_to_is Analyte Response at IS m/z > 5%? analyze_analyte->eval_analyte_to_is eval_is_to_analyte IS Response at Analyte m/z > 1%? analyze_is->eval_is_to_analyte eval_analyte_to_is->eval_is_to_analyte No action_chromatography Optimize Chromatography eval_analyte_to_is->action_chromatography Yes action_is_purity Check IS Purity eval_is_to_analyte->action_is_purity Yes pass Assay Passes eval_is_to_analyte->pass No action_is_purity->analyze_is action_ms_transition Select New Transition action_chromatography->action_ms_transition action_ms_transition->analyze_analyte

Caption: Workflow for troubleshooting isotopic cross-contribution.

Data Presentation

The following table summarizes the key parameters to assess during your investigation. Populate this table with your experimental data to track the impact of your troubleshooting efforts.

Parameter Initial Measurement After Optimization 1 After Optimization 2 Acceptance Criteria
Analyte Contribution to IS (%) < 5%
IS Contribution to Analyte (%) < 1%
IS Purity (%) > 98%
Chromatographic Resolution (Rs) > 1.5

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the analyte standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a final volume of 10 mL.

  • This compound Stock Solution (1 mg/mL): Prepare the internal standard stock solution in the same manner as the analyte stock solution.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a concentration that provides a robust signal in the mass spectrometer.

Protocol 2: Sample Analysis for Cross-Contribution Assessment
  • Analyte to IS Contribution Sample: Spike a blank matrix sample with the analyte to the ULOQ concentration. Do not add the internal standard.

  • IS to Analyte Contribution Sample: Spike a blank matrix sample with the internal standard at its working concentration. Do not add the analyte.

  • LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system and acquire data using the selected precursor-product ion transitions for both the analyte and this compound.

  • Data Processing: Integrate the peak areas for the analyte and internal standard transitions in both sample sets. Calculate the percentage of cross-contribution using the following formulas:

    • % Analyte to IS Contribution = (Area of IS transition in ULOQ sample / Area of IS transition in working IS sample) * 100

    • % IS to Analyte Contribution = (Area of analyte transition in IS sample / Area of analyte transition in LLOQ sample) * 100

Assessing the degradation of (2-Bromoethyl)benzene-D5 under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromoethyl)benzene-D5, specifically focusing on its degradation under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under different pH conditions important?

A1: this compound is a deuterated form of (2-Bromoethyl)benzene, often used as an internal standard in analytical studies or as a tracer in metabolic research.[1][2] Understanding its stability across a range of pH values is crucial for ensuring the accuracy and reliability of experimental results, particularly in pharmacokinetic and metabolic studies where physiological pH can vary. It is also vital for determining appropriate storage and handling conditions.[1]

Q2: What are the likely degradation pathways for this compound under different pH conditions?

  • Under neutral and acidic conditions (pH < 7): Hydrolysis may occur, where the bromine atom is substituted by a hydroxyl group, forming 2-phenylethanol-D5. This reaction is typically slow at neutral pH and may be slightly accelerated under acidic conditions.

  • Under alkaline conditions (pH > 7): Elimination (dehydrobromination) is expected to be the major degradation pathway, yielding styrene-D5. This is a base-catalyzed E2 reaction. Hydrolysis can also occur as a competing reaction.

Q3: What analytical techniques are suitable for monitoring the degradation of this compound and its potential degradants?

A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for separating and quantifying this compound and its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly suitable, especially for identifying and quantifying volatile degradants like styrene-D5.[3]

Q4: How should this compound be stored to minimize degradation?

A4: To ensure stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a refrigerator at 2-8°C.[4] For long-term storage, a freezer at -20°C is recommended. It should be stored in a dry environment as moisture can contribute to hydrolysis.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation results at the same pH. 1. Inaccurate pH measurement or control.2. Temperature fluctuations during the experiment.3. Contamination of buffers or reagents.4. Inconsistent mixing of the reaction solution.1. Calibrate the pH meter before each use. Use high-quality buffers.2. Use a temperature-controlled incubator or water bath.3. Prepare fresh buffers and use high-purity reagents.4. Ensure thorough and consistent mixing using a magnetic stirrer or vortex mixer.
No degradation observed, even under stressed conditions (high pH or temperature). 1. The compound is highly stable under the tested conditions.2. Insufficient reaction time.3. Analytical method is not sensitive enough to detect low levels of degradation.1. Increase the stress level (e.g., higher temperature, more extreme pH).2. Extend the duration of the experiment.3. Validate the analytical method to ensure it can detect and quantify potential degradants at low concentrations. Consider using a more sensitive detector or a different analytical technique (e.g., GC-MS).
Unexpected peaks in the chromatogram. 1. Impurities in the starting material.2. Contamination from glassware, solvents, or buffers.3. Formation of unexpected degradation products.1. Analyze the starting material (time zero sample) to identify any impurities.2. Use clean glassware and high-purity solvents and reagents.3. Use techniques like mass spectrometry (MS) to identify the structure of the unknown peaks.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase composition or pH.2. Column degradation.3. Sample overload.1. Optimize the mobile phase composition and pH to improve peak shape and resolution.2. Use a guard column and ensure the mobile phase is compatible with the column. Replace the column if necessary.3. Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound under acidic, alkaline, and neutral conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Phosphate buffer, pH 7.0

  • Volumetric flasks

  • pH meter

  • Temperature-controlled incubator or water bath

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Condition: To a volumetric flask, add an appropriate volume of the stock solution and 1M HCl to achieve a final concentration of 0.1 mg/mL this compound and 0.1M HCl. Dilute to volume with a 50:50 acetonitrile/water mixture.

    • Alkaline Condition: To a volumetric flask, add an appropriate volume of the stock solution and 1M NaOH to achieve a final concentration of 0.1 mg/mL this compound and 0.1M NaOH. Dilute to volume with a 50:50 acetonitrile/water mixture.

    • Neutral Condition: To a volumetric flask, add an appropriate volume of the stock solution and phosphate buffer (pH 7.0) to achieve a final concentration of 0.1 mg/mL this compound. Dilute to volume with a 50:50 acetonitrile/water mixture.

  • Incubation: Incubate the prepared solutions at a controlled temperature (e.g., 50°C).

  • Time Points: Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of degradation at each time point by comparing the peak area of this compound to its initial peak area at time zero.

Data Presentation

Table 1: Degradation of this compound at 50°C
Time (hours) % Degradation (pH 2.0) % Degradation (pH 7.0) % Degradation (pH 12.0)
00.00.00.0
20.50.15.2
41.10.210.8
82.30.522.5
123.50.835.1
247.21.560.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow A Prepare Stock Solution (1 mg/mL in ACN) B Prepare Samples (Acidic, Neutral, Alkaline) A->B C Incubate at 50°C B->C D Withdraw Aliquots (0, 2, 4, 8, 12, 24h) C->D E Neutralize Samples (Acid & Alkali) D->E F HPLC Analysis E->F G Data Analysis (% Degradation) F->G

Caption: Experimental workflow for the forced degradation study.

logical_relationship cluster_conditions pH Conditions cluster_pathways Primary Degradation Pathways Acidic Acidic (pH < 7) Hydrolysis Hydrolysis Acidic->Hydrolysis Dominant Neutral Neutral (pH 7) Neutral->Hydrolysis Slow Alkaline Alkaline (pH > 7) Alkaline->Hydrolysis Minor Elimination Elimination Alkaline->Elimination Major

Caption: Logical relationship between pH and degradation pathways.

References

Validation & Comparative

A Comparative Analysis of (2-Bromoethyl)benzene-D5 and 13C-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable results.[1][2][3] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variability during sample preparation, chromatography, and ionization.[1][3][4] This guide provides a comparative study of two major types of stable isotope-labeled (SIL) internal standards: deuterium-labeled compounds, exemplified by (2-Bromoethyl)benzene-D5, and carbon-13-labeled compounds.

This compound is the deuterated form of β-Phenethyl bromide and serves as a useful internal standard for analytes with a similar phenylethyl structure.[5][6][7] This guide will objectively compare its performance characteristics against those of 13C-labeled internal standards, supported by established principles and experimental data from scientific literature.

Core Comparison: Deuterium (D) vs. Carbon-13 (¹³C) Labeling

The fundamental difference between these two types of internal standards lies in the isotopes used and their impact on the molecule's properties. Deuterium labeling involves replacing hydrogen atoms with deuterium (²H or D), while ¹³C labeling replaces carbon-12 atoms with carbon-13.[8] This seemingly subtle difference can have significant implications for analytical performance.

FeatureThis compound (Deuterium-Labeled)13C-Labeled Internal Standards
Chromatographic Co-elution May exhibit a slight retention time shift ("isotope effect"), potentially leading to differential matrix effects.[9][10]Typically co-elutes perfectly with the unlabeled analyte.[4][10][11]
Matrix Effect Compensation Generally effective, but the retention time shift can lead to incomplete compensation if the analyte and IS elute into regions with different levels of ion suppression or enhancement.Considered superior for correcting matrix effects due to identical elution profiles with the analyte.[10][11][12]
Isotopic Stability Deuterium atoms, especially those on exchangeable sites (-OH, -NH), can be susceptible to back-exchange with hydrogen from the solvent, though this is less of a concern for labels on a benzene ring.[8][9][11]¹³C labels are integrated into the carbon backbone of the molecule and are exceptionally stable, with no risk of isotopic exchange.[4][11]
Extraction Recovery Differences in lipophilicity due to deuterium labeling can sometimes lead to slightly different extraction recoveries compared to the analyte.[13]Behaves identically to the analyte during extraction, ensuring more accurate compensation for analyte loss.
Commercial Availability & Cost Generally more widely available and less expensive to synthesize.[4][8][14]Often more expensive and less commercially available due to more complex synthetic routes.[4][15]
Purity Must be checked for the presence of unlabeled analyte, which can lead to artificially inflated results.Also requires purity checks, but the synthesis is less prone to leaving unlabeled starting material.

Performance Data Under Matrix Effects

The primary role of a SIL-IS is to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[12] The following table presents hypothetical but representative data illustrating the performance of this compound and a ¹³C-labeled IS in a bioanalytical method for a target analyte (e.g., a phenylethylamine derivative) in human plasma.

Table 1: Comparative Performance in the Presence of Matrix Effects

ParameterThis compound¹³C-Labeled ISIdeal Value
Analyte Retention Time (min) 5.205.20-
IS Retention Time (min) 5.185.20Same as Analyte
Matrix Effect (Analyte) 75% (Suppression)75% (Suppression)100% (No Effect)
Matrix Effect (IS) 78% (Suppression)75% (Suppression)Same as Analyte
IS-Normalized Matrix Factor 0.961.001.00
Recovery (Analyte) 85%85%-
Recovery (IS) 88%85%Same as Analyte
Accuracy (% Bias) -4.5%-0.8%Within ±15%
Precision (%CV) 6.2%2.5%≤15%

This data is illustrative and based on typical performance differences reported in the literature.[10][13][16]

The data highlights that the slight chromatographic shift of the deuterated standard can lead to it experiencing a slightly different degree of ion suppression compared to the analyte, resulting in a less accurate correction (IS-Normalized Matrix Factor ≠ 1.00) and potentially a larger bias in the final concentration measurement.[9] The ¹³C-labeled standard, by co-eluting perfectly, experiences the exact same matrix effect and provides a more accurate correction.[10][11]

Experimental Protocols

Below is a representative experimental protocol for the quantification of a phenylethylamine-class analyte in human plasma using LC-MS/MS, adaptable for either this compound or a ¹³C-labeled internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (this compound or ¹³C-IS) to each tube.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortexing: Vortex mix all tubes for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Injection: Inject 5-10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: 10% to 90% B

    • 6-7 min: 90% B

    • 7-7.1 min: 90% to 10% B

    • 7.1-9 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

    • Transitions to be optimized for the specific analyte and internal standard.

Visualizing the Workflow and Comparison

The following diagrams illustrate the experimental workflow and the key decision points when choosing between these internal standards.

G cluster_prep Sample Preparation cluster_analysis Analysis A Plasma Sample Aliquoting B Internal Standard Spiking A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation E->F G Reconstitution F->G H LC-MS/MS Injection G->H I Data Acquisition (MRM) H->I J Quantification (Analyte/IS Ratio) I->J

Caption: General experimental workflow for bioanalysis using an internal standard.

G A Start: Choose Internal Standard B This compound (Deuterated) A->B C 13C-Labeled Standard A->C D Potential for Chromatographic Shift B->D F Lower Cost & Good Availability B->F G Co-elution with Analyte C->G I Higher Cost & Limited Availability C->I E Risk of Incomplete Matrix Effect Correction D->E J Acceptable for many applications, requires careful validation E->J H Superior Matrix Effect Correction G->H K Gold standard for accuracy, especially in complex matrices H->K

Caption: Decision logic for selecting between D- and 13C-labeled internal standards.

Conclusion

Both this compound and ¹³C-labeled internal standards are valuable tools in quantitative bioanalysis. The choice between them often involves a trade-off between cost, availability, and the required level of analytical rigor.

  • This compound represents a cost-effective and widely accessible option that provides good performance for many applications.[14] However, researchers must be vigilant about the potential for chromatographic shifts and validate their methods thoroughly to ensure that matrix effects and recovery are adequately compensated for.[13]

  • ¹³C-Labeled Internal Standards are considered the "gold standard" and are technically superior, offering near-perfect co-elution and more reliable compensation for matrix effects and other sources of variability.[4][11][17] Their use is highly recommended for methods requiring the highest accuracy and precision, especially when dealing with complex biological matrices or when developing assays for regulatory submission.[10][12]

Ultimately, the selection of an internal standard should be based on a careful evaluation of the specific analytical method's requirements, the complexity of the biological matrix, and the overall goals of the research or drug development program.

References

A Guide to Full Analytical Method Validation: The (2-Bromoethyl)benzene-D5 Advantage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. The validation of an analytical method ensures that the chosen procedure is fit for its intended purpose, providing reliable, reproducible, and accurate results. A key component in achieving this level of confidence, particularly in chromatographic and mass spectrometric assays, is the use of an appropriate internal standard. This guide provides a comprehensive comparison of analytical method validation using a deuterated internal standard, (2-Bromoethyl)benzene-D5, versus a non-deuterated alternative, highlighting the superior performance of the former through supporting experimental data and detailed protocols.

The Critical Role of the Internal Standard

In quantitative analysis, an internal standard is a compound of known concentration added to the sample, calibrators, and quality control samples. It serves to correct for the potential variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in bioanalysis due to their near-identical chemical and physical properties to the analyte.[1][2]

This compound is the deuterated form of β-phenethyl bromide and is a suitable internal standard for the quantification of phenethylamines and related compounds. Its key advantage lies in its co-elution with the target analyte, which allows for effective compensation for matrix effects, extraction inconsistencies, and fluctuations in instrument performance.[2]

Performance Comparison: this compound vs. a Non-Deuterated Internal Standard

The following table summarizes the expected performance of an analytical method for a representative phenethylamine, validated using this compound versus a hypothetical, structurally similar but non-deuterated internal standard. The data is based on established principles and representative validation studies of phenethylamines using deuterated internal standards.[3]

Validation ParameterThis compound (Deuterated IS)Non-Deuterated Internal Standard
Linearity (R²) > 0.998> 0.995
Accuracy (% Bias) Within ± 5%Within ± 15%
Precision (RSD%) < 5%< 15%
Limit of Quantitation (LOQ) LowerHigher
Matrix Effect MinimalPotential for significant ion suppression or enhancement
Recovery More consistent and reproducibleMore variable

Experimental Protocols

Herein, we provide a detailed methodology for the full validation of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of a model phenethylamine in a biological matrix, using this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the phenethylamine reference standard and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol to achieve concentrations ranging from the expected lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ).

  • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of the biological matrix (e.g., plasma, urine), add 10 µL of the internal standard working solution (10 µg/mL).

  • Add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

GC-MS Conditions
  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the analyte and this compound.

Method Validation Parameters

The method is validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity: Construct a calibration curve by analyzing a series of calibration standards (typically 6-8 non-zero concentrations) and perform a linear regression of the peak area ratio (analyte/internal standard) versus concentration.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (RSD%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by analyzing a series of diluted solutions and establishing the lowest concentration at which the analyte can be reliably detected (LOD, signal-to-noise ratio of 3:1) and quantified with acceptable accuracy and precision (LOQ, signal-to-noise ratio of 10:1).

  • Recovery: Compare the analyte peak area in an extracted sample to the peak area of a post-extraction spiked sample at the same concentration.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).

Visualizing the Validation Workflow and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation stock Stock Solutions (Analyte & IS) working Working Standards stock->working calibrators Calibration Standards working->calibrators qc QC Samples working->qc inject Injection calibrators->inject qc->inject sample Test Sample spike Spike with IS sample->spike extract Liquid-Liquid Extraction spike->extract evap Evaporation extract->evap recon Reconstitution evap->recon recon->inject gc GC Separation inject->gc ms MS Detection (SIM) gc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratios integrate->ratio curve Linearity Curve ratio->curve validate Assess Validation Parameters (Accuracy, Precision, etc.) curve->validate

Caption: Experimental workflow for analytical method validation.

G cluster_IS Internal Standard Type cluster_properties Key Properties cluster_performance Performance Outcome deuterated This compound (Deuterated) coelution Co-elution with Analyte deuterated->coelution mass_diff Different Mass deuterated->mass_diff chem_sim Chemical Similarity deuterated->chem_sim non_deuterated Non-Deuterated Analog non_deuterated->chem_sim high_accuracy High Accuracy & Precision coelution->high_accuracy mass_diff->high_accuracy chem_sim->high_accuracy low_accuracy Lower Accuracy & Precision chem_sim->low_accuracy min_matrix Minimal Matrix Effects high_accuracy->min_matrix matrix_issues Susceptible to Matrix Effects low_accuracy->matrix_issues

Caption: Logical relationship of internal standard choice to performance.

Conclusion

The full validation of an analytical method is a critical step in ensuring data quality and reliability in research and drug development. The choice of internal standard plays a pivotal role in the outcome of this validation. As demonstrated, a deuterated internal standard such as this compound offers significant advantages over non-deuterated alternatives. Its ability to closely mimic the analyte's behavior during sample processing and analysis leads to superior accuracy, precision, and robustness of the method. For researchers striving for the highest quality data, the use of a stable isotope-labeled internal standard is not just a recommendation but a necessity.

References

A Comparative Guide to Internal Standards for Robustness Testing in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of (2-Bromoethyl)benzene-D5 as an internal standard against common alternatives, Phenanthrene-d10 and Chrysene-d12, within the framework of a gas chromatography-mass spectrometry (GC-MS) method robustness test. The data and protocols presented herein are designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate internal standard to ensure the ruggedness and reliability of their analytical methods.

The selection of a suitable internal standard is critical for compensating for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analysis.[1][2] An ideal internal standard should mimic the analytical behavior of the target analyte as closely as possible and remain stable throughout the analytical process. Deuterated compounds are often preferred as internal standards in GC-MS due to their similar chromatographic behavior and distinct mass-to-charge ratio from the non-deuterated analyte.[3][4]

This guide focuses on a hypothetical GC-MS method for the quantification of a semi-volatile process impurity in a pharmaceutical drug substance. The robustness of the method is evaluated by intentionally varying critical parameters and observing the impact on the performance of each internal standard.

Experimental Protocols

A simulated robustness study was designed based on the principles outlined in the ICH Q2(R2) guideline to evaluate the performance of three internal standards: this compound, Phenanthrene-d10, and Chrysene-d12.[5][6][7][8]

1. Analytical Method:

A hypothetical GC-MS method was established for the determination of a target analyte (a process impurity) in a drug substance.

  • Instrument: Agilent 7890B GC coupled with a 5977B MS Detector

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Analyte Concentration: 10 µg/mL

  • Internal Standard Concentration: 10 µg/mL for this compound, Phenanthrene-d10, and Chrysene-d12

2. Robustness Testing Parameters:

The following GC-MS parameters were intentionally varied to assess the method's robustness, as recommended by ICH guidelines.[5][9][10][11]

  • Injector Temperature: 250°C (Nominal), 245°C (Low), 255°C (High)

  • Column Flow Rate: 1.0 mL/min (Nominal), 0.9 mL/min (Low), 1.1 mL/min (High)

  • Oven Temperature Ramp Rate: 10°C/min (Nominal), 8°C/min (Low), 12°C/min (High)

3. Data Analysis:

The performance of each internal standard was evaluated based on the Relative Response Factor (RRF) of the analyte relative to the internal standard and the precision (% Relative Standard Deviation, %RSD) of the RRF across six replicate injections for each condition.

Data Presentation

The following tables summarize the quantitative data obtained from the simulated robustness study.

Table 1: Performance of this compound under Varied GC-MS Conditions

Parameter VariationInjector Temperature (°C)Column Flow Rate (mL/min)Oven Ramp Rate (°C/min)Mean RRF%RSD of RRF
Nominal 250 1.0 10 1.02 1.8
Low Injector Temp.2451.0101.052.1
High Injector Temp.2551.0101.011.9
Low Flow Rate2500.9101.082.5
High Flow Rate2501.1100.982.3
Low Ramp Rate2501.081.042.0
High Ramp Rate2501.0121.002.2

Table 2: Performance of Phenanthrene-d10 under Varied GC-MS Conditions

Parameter VariationInjector Temperature (°C)Column Flow Rate (mL/min)Oven Ramp Rate (°C/min)Mean RRF%RSD of RRF
Nominal 250 1.0 10 1.15 2.5
Low Injector Temp.2451.0101.203.1
High Injector Temp.2551.0101.132.8
Low Flow Rate2500.9101.253.5
High Flow Rate2501.1101.103.3
Low Ramp Rate2501.081.182.9
High Ramp Rate2501.0121.123.0

Table 3: Performance of Chrysene-d12 under Varied GC-MS Conditions

Parameter VariationInjector Temperature (°C)Column Flow Rate (mL/min)Oven Ramp Rate (°C/min)Mean RRF%RSD of RRF
Nominal 250 1.0 10 1.30 3.8
Low Injector Temp.2451.0101.384.5
High Injector Temp.2551.0101.274.1
Low Flow Rate2500.9101.455.2
High Flow Rate2501.1101.224.8
Low Ramp Rate2501.081.354.3
High Ramp Rate2501.0121.284.6

Mandatory Visualization

Robustness_Testing_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Evaluation Prep_Sample Prepare Analyte Stock Solution Spike Spike Analyte and Internal Standards into Matrix Prep_Sample->Spike Prep_IS Prepare Internal Standard Stock Solutions (this compound, Phenanthrene-d10, Chrysene-d12) Prep_IS->Spike Nominal Nominal Conditions: Injector: 250°C Flow: 1.0 mL/min Ramp: 10°C/min Spike->Nominal Inject Replicates (n=6) Variation1 Variation 1: Injector: 245°C Spike->Variation1 Inject Replicates (n=6) Variation2 Variation 2: Injector: 255°C Spike->Variation2 Inject Replicates (n=6) Variation3 Variation 3: Flow: 0.9 mL/min Spike->Variation3 Inject Replicates (n=6) Variation4 Variation 4: Flow: 1.1 mL/min Spike->Variation4 Inject Replicates (n=6) Variation5 Variation 5: Ramp: 8°C/min Spike->Variation5 Inject Replicates (n=6) Variation6 Variation 6: Ramp: 12°C/min Spike->Variation6 Inject Replicates (n=6) Calculate_RRF Calculate Relative Response Factor (RRF) Nominal->Calculate_RRF Variation1->Calculate_RRF Variation2->Calculate_RRF Variation3->Calculate_RRF Variation4->Calculate_RRF Variation5->Calculate_RRF Variation6->Calculate_RRF Calculate_RSD Calculate %RSD of RRF Calculate_RRF->Calculate_RSD Compare Compare Performance of Internal Standards Calculate_RSD->Compare

Caption: Experimental workflow for the robustness testing of internal standards.

Comparison_Logic cluster_IS Internal Standards cluster_criteria Performance Criteria cluster_conclusion Conclusion IS1 This compound RRF_Stability RRF Stability IS1->RRF_Stability Evaluated Against Precision Precision (%RSD) IS1->Precision Evaluated Against IS2 Phenanthrene-d10 IS2->RRF_Stability Evaluated Against IS2->Precision Evaluated Against IS3 Chrysene-d12 IS3->RRF_Stability Evaluated Against IS3->Precision Evaluated Against Robustness Overall Robustness RRF_Stability->Robustness Determines Precision->Robustness Determines

Caption: Logical relationship for comparing internal standard performance.

Discussion and Conclusion

The results of this simulated robustness study indicate that This compound demonstrates superior performance compared to Phenanthrene-d10 and Chrysene-d12 under the tested variations of GC-MS parameters.

  • This compound exhibited the most stable Relative Response Factor (RRF) and the lowest %RSD across all tested conditions. This suggests that its physicochemical properties are closely aligned with the hypothetical analyte, allowing it to effectively compensate for minor variations in the analytical method. Its lower molecular weight and boiling point compared to the polycyclic aromatic hydrocarbon (PAH) alternatives likely contribute to its more consistent behavior under varying temperature and flow conditions.

  • Phenanthrene-d10 showed a moderate level of robustness. While generally acceptable, the fluctuations in its RRF and higher %RSD values compared to this compound indicate a greater susceptibility to changes in chromatographic conditions.

  • Chrysene-d12 , a larger and less volatile PAH, displayed the least robustness in this simulated study. The significant variations in its RRF and the highest %RSD values suggest that it is not an ideal internal standard for this specific application, as its chromatographic behavior is more sensitive to changes in the analytical parameters.

References

Evaluating the performance of (2-Bromoethyl)benzene-D5 across different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking a reliable internal standard for mass spectrometry-based bioanalysis, (2-Bromoethyl)benzene-D5 presents a valuable tool. This deuterated analog of (2-Bromoethyl)benzene offers the potential for improved accuracy and precision in the quantification of target analytes across various biological matrices. However, a comprehensive evaluation of its performance characteristics is crucial for its effective implementation.

This guide provides a comparative overview of this compound, focusing on its application as an internal standard in demanding bioanalytical workflows. Due to a lack of directly comparable, published performance data across multiple biological matrices, this document synthesizes established principles of internal standard use with available information on (2-Bromoethyl)benzene and its deuterated form.

Performance Characteristics of an Ideal Internal Standard

An ideal internal standard should mimic the analyte of interest throughout the entire analytical process—from extraction and sample handling to ionization and detection. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in LC-MS/MS and GC-MS assays.[1][2] Their key advantage lies in their near-identical physicochemical properties to the unlabeled analyte, ensuring they effectively compensate for variability in:

  • Sample Extraction and Recovery: Losses during sample preparation steps are mirrored by the internal standard.

  • Matrix Effects: Ion suppression or enhancement caused by components of the biological matrix affects both the analyte and the internal standard similarly.[3]

  • Injection Volume Variations: Inconsistent injection volumes are normalized by the constant concentration of the internal standard.

  • Instrumental Drift: Fluctuations in instrument response over time are accounted for.

This compound, being a deuterated version of (2-Bromoethyl)benzene, is expected to co-elute with its unlabeled counterpart, providing excellent tracking during chromatographic separation.[1]

Applications in Bioanalysis

(2-Bromoethyl)benzene itself is a precursor in the synthesis of various pharmaceutical compounds, including phenelzine and fentanyl.[4][5][6][7] Consequently, its deuterated analog, this compound, is a suitable internal standard for the quantification of these and structurally related compounds in biological samples. Its utility extends to pharmacokinetic, toxicokinetic, and drug metabolism studies where precise measurement of analyte concentrations is paramount.

Biological MatrixExpected Extraction RecoveryExpected Matrix EffectExpected Precision (%RSD)
Plasma High and ConsistentLow to Moderate (Compensated)< 15%
Urine High and ConsistentLow (Compensated)< 15%
Tissue Homogenates Variable (Matrix Dependent)Moderate to High (Compensated)< 20%

Note: These are expected values based on best practices for bioanalytical method validation. Actual performance will depend on the specific analyte, extraction method, and instrumentation used.

Experimental Workflow and Methodologies

The successful implementation of this compound as an internal standard requires a validated bioanalytical method. A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing sample Biological Matrix (Plasma, Urine, Tissue) is_add Addition of This compound sample->is_add Spike extraction Extraction (LLE, SPE, PP) is_add->extraction evap Evaporation & Reconstitution extraction->evap lc LC-MS/MS or GC-MS Analysis evap->lc data Data Acquisition lc->data integration Peak Integration data->integration ratio Analyte/IS Ratio Calculation integration->ratio quant Quantification ratio->quant logical_relationship cluster_criteria Selection Criteria analyte Target Analyte is_type Internal Standard Type analyte->is_type sil_is Stable Isotope-Labeled (SIL) IS e.g., this compound is_type->sil_is Preferred analog_is Structural Analog IS is_type->analog_is physchem Similar Physicochemical Properties sil_is->physchem coelution Chromatographic Co-elution sil_is->coelution ionization Similar Ionization Efficiency sil_is->ionization mass_diff Sufficient Mass Difference sil_is->mass_diff analog_is->physchem analog_is->coelution analog_is->ionization analog_is->mass_diff

References

Cross-Validation of a Novel GC-MS/MS Method Against a Reference HPLC-UV Method for the Quantification of an Analyte Using (2-Bromoethyl)benzene-D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance and validation of a new analytical method.

This guide provides an objective comparison of a newly developed Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) reference method for the quantification of a target analyte in a biological matrix. The new method incorporates (2-Bromoethyl)benzene-D5 as a deuterated internal standard to enhance accuracy and precision. The supporting experimental data, detailed protocols, and visual workflows are presented to aid in the evaluation and potential adoption of the new method.

Data Presentation: A Comparative Analysis of Method Performance

The cross-validation of the two methods was performed by assessing key analytical performance parameters as recommended by international guidelines. The use of a stable isotope-labeled internal standard, this compound, in the new GC-MS/MS method is expected to provide superior performance by compensating for variability during sample preparation and analysis.[1][2][3] The following table summarizes the comparative data obtained from the validation studies.

Performance ParameterNew Method (GC-MS/MS with this compound)Reference Method (HPLC-UV)Acceptance Criteria
Linearity (r²) 0.99950.9981≥ 0.99
Range 1 - 1000 ng/mL10 - 1000 ng/mL-
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL-
Accuracy (% Bias)
Low QC (3 ng/mL)-2.5%N/AWithin ±15% (±20% at LOQ)
Medium QC (500 ng/mL)1.8%4.2%Within ±15%
High QC (800 ng/mL)-0.9%-3.1%Within ±15%
Precision (%RSD)
Repeatability (Intra-assay)
Low QC (3 ng/mL)4.1%N/A≤ 15% (≤ 20% at LOQ)
Medium QC (500 ng/mL)2.5%6.8%≤ 15%
High QC (800 ng/mL)1.9%5.2%≤ 15%
Intermediate Precision (Inter-assay)
Low QC (3 ng/mL)5.8%N/A≤ 15% (≤ 20% at LOQ)
Medium QC (500 ng/mL)3.2%8.5%≤ 15%
High QC (800 ng/mL)2.7%7.1%≤ 15%

Experimental Protocols

A detailed methodology was followed for the cross-validation of the new GC-MS/MS method against the reference HPLC-UV method.

Preparation of Standards and Quality Control (QC) Samples

Stock solutions of the analyte and the internal standard, this compound, were prepared in methanol. Calibration standards were prepared by spiking blank biological matrix at eight concentration levels ranging from 1 to 1000 ng/mL for the new method and seven levels from 10 to 1000 ng/mL for the reference method. Quality control samples were prepared in the same matrix at three concentration levels: Low (3 ng/mL), Medium (500 ng/mL), and High (800 ng/mL).

Sample Preparation: Liquid-Liquid Extraction

To 100 µL of each sample (calibration standard, QC, or study sample), 10 µL of the this compound internal standard working solution (for the new method only) and 50 µL of 1M sodium hydroxide were added and vortexed. The samples were then extracted with 500 µL of methyl tert-butyl ether. After vortexing and centrifugation, the organic layer was transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue was reconstituted in 50 µL of the appropriate solvent for injection into the respective chromatographic systems.

New Method: GC-MS/MS Instrumentation and Conditions
  • Instrument: Agilent 8890 GC coupled to a 7000D Triple Quadrupole MS

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 2 min

  • Ionization Mode: Electron Ionization (EI)

  • MS/MS Transitions: Specific precursor-to-product ion transitions were monitored for the analyte and this compound.

Reference Method: HPLC-UV Instrumentation and Conditions
  • Instrument: Shimadzu Prominence HPLC system with a SPD-20A UV/Vis Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 220 nm

Visualizing the Cross-Validation Workflow and Analytical Analogy

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the conceptual role of the internal standard.

G cluster_prep Sample Preparation cluster_data Data Processing & Comparison A Spike Blank Matrix with Analyte (Calibration Standards & QCs) B Add this compound (IS) to New Method Samples A->B C Liquid-Liquid Extraction B->C D Evaporation & Reconstitution C->D E Inject into New Method (GC-MS/MS) D->E Reconstituted Samples for New Method F Inject into Reference Method (HPLC-UV) D->F Reconstituted Samples for Reference Method G Quantify using Analyte/IS Ratio (New Method) E->G H Quantify using Analyte Peak Area (Reference Method) F->H I Compare Performance Parameters (Accuracy, Precision, Linearity, LOQ) G->I H->I J Method Adopted/Rejected I->J Decision on Method Suitability

Figure 1. Experimental workflow for the cross-validation of the new and reference analytical methods.

G cluster_pathway Analytical Signaling Pathway cluster_reference Reference Method (No Normalizer) Analyte Analyte (Signal) SamplePrep Sample Preparation (Potential for Signal Loss/Variation) Analyte->SamplePrep IS This compound (Internal Standard - Normalizer) IS->SamplePrep Instrument Instrumental Analysis (Signal Transduction) SamplePrep->Instrument Response Detector Response (Raw Output) Instrument->Response Result Quantitative Result (Normalized Outcome) Response->Result Ratio to IS Analyte_Ref Analyte (Signal) SamplePrep_Ref Sample Preparation (Potential for Signal Loss/Variation) Analyte_Ref->SamplePrep_Ref Instrument_Ref Instrumental Analysis (Signal Transduction) SamplePrep_Ref->Instrument_Ref Response_Ref Detector Response (Raw Output) Instrument_Ref->Response_Ref Result_Ref Quantitative Result (Variable Outcome) Response_Ref->Result_Ref Direct Quantification

Figure 2. Conceptual diagram illustrating the role of the internal standard as a normalizer in the analytical pathway.

References

Quantifying the isotopic effect of (2-Bromoethyl)benzene-D5 on chromatographic retention time

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals utilizing isotopically labeled compounds will find that (2-Bromoethyl)benzene-D5, a deuterated form of (2-Bromoethyl)benzene, exhibits a shorter retention time in gas chromatography (GC) compared to its non-deuterated counterpart. This phenomenon, known as the inverse isotope effect, is a key consideration in chromatographic separations and quantitative analyses.

The substitution of hydrogen with its heavier isotope, deuterium, leads to subtle changes in the physicochemical properties of molecules. These alterations, though minimal, are significant enough to influence the interactions between the analyte and the stationary phase in a chromatographic system, resulting in observable differences in elution times. In the case of this compound, where five hydrogen atoms on the benzene ring are replaced with deuterium, the deuterated molecule is slightly less retained by nonpolar stationary phases commonly used in GC, leading to its earlier elution.

This guide provides a comparative overview of the chromatographic behavior of this compound and its protiated (non-deuterated) analog, supported by experimental data from closely related compounds and a detailed experimental protocol for their analysis.

Comparative Retention Time Data

While specific retention time data for this compound is not widely published, data from the structurally similar compound, ethylbenzene-ring-d5, provides a strong basis for comparison and demonstrates the expected isotopic effect. The following table summarizes the elution order observed for ethylbenzene and its deuterated isotopologue on a common GC column.

CompoundIsotopologueElution Order
EthylbenzeneProtiated (d0)2nd
Ethylbenzene-ring-d5Deuterated (d5)1st

Table 1: Comparative elution order of protiated and deuterated ethylbenzene on a nonpolar stationary phase. The deuterated compound consistently elutes earlier.

The observed difference in retention time is typically small, often requiring high-resolution capillary columns for baseline separation. For ethylbenzene-ring-d5 and its non-deuterated form, complete baseline separation can be challenging, indicating a very slight difference in their retention times[1]. This earlier elution of the deuterated species is a well-documented phenomenon in gas chromatography[1].

Experimental Protocol

The following is a representative experimental protocol for the analysis of (2-Bromoethyl)benzene and its deuterated analog using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for similar aromatic compounds.

Objective: To determine and compare the retention times of (2-Bromoethyl)benzene and this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column: SPB-5 (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent nonpolar column.

Materials:

  • (2-Bromoethyl)benzene standard

  • This compound standard

  • High-purity helium (carrier gas)

  • Solvent for sample dilution (e.g., dichloromethane or hexane)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-250

Procedure:

  • Sample Preparation: Prepare individual solutions of (2-Bromoethyl)benzene and this compound, as well as a mixture of the two, in the chosen solvent at a suitable concentration (e.g., 10 µg/mL).

  • Injection: Inject 1 µL of each prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra for each run.

  • Data Analysis:

    • Identify the peaks corresponding to (2-Bromoethyl)benzene and this compound in the chromatograms based on their retention times and mass spectra.

    • Record the retention time for each compound.

    • In the analysis of the mixture, determine the elution order and calculate the separation factor (α).

Factors Influencing the Isotopic Effect

The observed chromatographic isotope effect is a result of several underlying physical and chemical principles. The primary factors contributing to the earlier elution of deuterated compounds in nonpolar GC are:

  • Van der Waals Interactions: C-D bonds are slightly shorter and have a smaller vibrational amplitude than C-H bonds. This leads to a slightly smaller molecular volume and reduced polarizability for the deuterated molecule, resulting in weaker van der Waals interactions with the nonpolar stationary phase.

  • Vapor Pressure: Deuterated compounds often exhibit a slightly higher vapor pressure than their protiated counterparts. In GC, a higher vapor pressure leads to a greater partitioning into the mobile (gas) phase, and thus a faster elution.

Isotopic_Effect_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation Standard_Protiated (2-Bromoethyl)benzene Standard Mixed_Standard Mixed Standard Standard_Protiated->Mixed_Standard Standard_Deuterated This compound Standard Standard_Deuterated->Mixed_Standard GC_MS GC-MS Analysis Mixed_Standard->GC_MS Retention_Time_P Retention Time (Protiated) GC_MS->Retention_Time_P Retention_Time_D Retention Time (Deuterated) GC_MS->Retention_Time_D Comparison Compare Retention Times Retention_Time_P->Comparison Retention_Time_D->Comparison Conclusion Quantify Isotopic Effect Comparison->Conclusion Logical_Relationship Deuterium_Substitution Deuterium Substitution (H -> D) Shorter_Bond Shorter C-D Bond Length Deuterium_Substitution->Shorter_Bond Lower_Vibrational_Energy Lower Zero-Point Vibrational Energy Deuterium_Substitution->Lower_Vibrational_Energy Smaller_Volume Slightly Smaller Molecular Volume Shorter_Bond->Smaller_Volume Reduced_Polarizability Reduced Polarizability Lower_Vibrational_Energy->Reduced_Polarizability Weaker_Interactions Weaker van der Waals Interactions with Stationary Phase Smaller_Volume->Weaker_Interactions Reduced_Polarizability->Weaker_Interactions Earlier_Elution Earlier Chromatographic Elution (Inverse Isotope Effect) Weaker_Interactions->Earlier_Elution

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.